3-(2-Furyl)propan-1-amine Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
3-(furan-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c8-5-1-3-7-4-2-6-9-7;/h2,4,6H,1,3,5,8H2;1H |
InChI Key |
DTJUOYBGZSRKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 3-(furan-2-yl)propan-1-amine HCl
This technical guide provides a comprehensive analysis of 3-(furan-2-yl)propan-1-amine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry for the development of bioactive small molecules.
Chemical Identity & Structural Analysis
3-(Furan-2-yl)propan-1-amine HCl is a primary amine salt featuring a furan ring connected to a propyl linker. It serves as a critical "spacer" motif in drug design, allowing for the precise positioning of the aromatic furan ring relative to other pharmacophores while modulating lipophilicity and metabolic stability.
Core Identifiers
| Property | Detail |
| IUPAC Name | 3-(Furan-2-yl)propan-1-amine hydrochloride |
| Common Names | 3-(2-Furyl)propylamine HCl; Furanpropanamine HCl |
| CAS Number | 4428-38-0 (Free Base); Salt forms vary by vendor |
| Molecular Formula | C |
| Molecular Weight | 161.63 g/mol (Salt); 125.17 g/mol (Free Base) |
| SMILES | C1=COC(=C1)CCCN.Cl |
| InChI Key | BMBNEIGPGNXTRH-UHFFFAOYSA-N (Free Base) |
Structural Architecture
The molecule consists of three distinct domains:
-
Furan Ring: An electron-rich, five-membered aromatic heterocycle. It acts as a bioisostere for phenyl or thiophene rings but with higher polarity and distinct metabolic liabilities (e.g., oxidative ring opening).
-
Propyl Linker: A three-carbon saturated chain that provides rotational flexibility (
hybridization), separating the amine from the aromatic system. -
Primary Amine (HCl Salt): The reactive handle for further derivatization. In the HCl form, the nitrogen is protonated (
), rendering the compound a stable, water-soluble solid.
Physicochemical Properties
Understanding the physical behavior of this salt is crucial for handling and formulation.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid (HCl salt); Colorless to pale yellow liquid (Free base). |
| Solubility | Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, ether). |
| pKa (Amine) | ~9.5 – 10.5 (Typical for primary alkyl amines). |
| Hygroscopicity | Moderate. HCl salts of primary amines can absorb atmospheric moisture; store under desiccant. |
| Stability | Acid Sensitive: The furan ring is susceptible to acid-catalyzed polymerization or ring-opening (hydrolysis) under harsh acidic conditions. However, the amine hydrochloride salt itself is stable if kept dry. |
Synthesis & Manufacturing Protocols
The synthesis of 3-(furan-2-yl)propan-1-amine typically proceeds via the modification of furfural (furan-2-carboxaldehyde), a biomass-derived platform chemical.
Pathway A: The Acrylonitrile Reduction Route (Preferred)
This route is efficient for generating the primary amine directly from a conjugated precursor.
-
Condensation: Furfural reacts with acetonitrile (or cyanoacetic acid followed by decarboxylation) to form 3-(furan-2-yl)acrylonitrile .
-
Reduction: The nitrile and the alkene are reduced simultaneously or stepwise using catalytic hydrogenation (e.g., Raney Nickel or Pd/C) or hydride donors (LiAlH
).
Pathway B: The Acrylic Acid/Amide Route
This pathway allows for the isolation of stable intermediates.
-
Knoevenagel Condensation: Furfural + Malonic Acid
3-(Furan-2-yl)acrylic acid . -
Amide Formation: Acid
Acid Chloride 3-(Furan-2-yl)acrylamide . -
Reduction: Reduction of the amide using LiAlH
in THF yields the final amine.
Visualization of Synthesis Pathways
Caption: Two primary synthetic routes from Furfural. Pathway A (top) is more direct; Pathway B (bottom) offers stable intermediates.
Experimental Protocol: Standard Reduction
Note: This is a generalized protocol for the reduction of the nitrile intermediate (Pathway A).
Objective: Synthesis of 3-(furan-2-yl)propan-1-amine from 3-(furan-2-yl)acrylonitrile.
-
Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (
). -
Reagent Preparation: Suspend LiAlH
(2.0 equiv) in anhydrous THF (0.5 M concentration) at 0°C. -
Addition: Dissolve 3-(furan-2-yl)acrylonitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes, maintaining temperature <5°C. -
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) dropwise. -
Workup: Filter the granular precipitate through a Celite pad. Dry the filtrate over Na
SO and concentrate in vacuo to yield the crude free base oil. -
Salt Formation: Dissolve the oil in diethyl ether. Add 2M HCl in ether dropwise. The white precipitate (HCl salt) is filtered, washed with cold ether, and dried under vacuum.
Applications in Drug Discovery
The 3-(furan-2-yl)propylamine scaffold is a versatile tool in medicinal chemistry.
Linker Strategy
The propyl chain provides a specific distance (~4-5 Å) between the amine (often a cation at physiological pH) and the aromatic furan ring. This is critical in:
-
GPCR Ligands: Mimicking the distance between the aromatic ring and the amine in neurotransmitters (e.g., serotonin, histamine).
-
Kinase Inhibitors: Connecting the ATP-binding hinge region to solvent-exposed solubilizing groups.
Furan as a Pharmacophore[6][7]
-
Hydrogen Bonding: The furan oxygen can act as a weak hydrogen bond acceptor.
-
Metabolic Activation: Furan rings can be metabolically oxidized by CYP450 enzymes to reactive enedials (e.g., cis-2-butene-1,4-dial). While this is often a toxicity liability (hepatotoxicity), it is sometimes exploited in prodrug strategies or covalent inhibitors.
Synthetic Intermediate
The amine group reacts with carboxylic acids, sulfonyl chlorides, or isocyanates to form libraries of:
-
Amides: Peptidomimetics.
-
Sulfonamides: Soluble enzyme inhibitors.
-
Ureas: H-bond donor/acceptor motifs.
Safety & Handling (E-E-A-T)
Warning: Furan derivatives possess distinct toxicological profiles compared to their phenyl analogs.
-
Furan Toxicity: The furan ring is structurally alerted for potential carcinogenicity and hepatotoxicity due to metabolic opening to reactive dialdehydes. Handle all furan-containing intermediates in a fume hood.
-
Corrosivity: As a primary amine, the free base is corrosive and a skin irritant. The HCl salt is an irritant (H315, H319).
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The furan ring can darken (polymerize) upon prolonged exposure to air and light.
References
-
PubChem. 3-(Furan-2-yl)propan-1-amine Compound Summary. National Library of Medicine. Link
-
ChemScene. Product Data: 3-(Furan-2-yl)propan-1-amine.[1][2][3][4]Link
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (Demonstrates furan-acrylic acid synthetic pathways). Link
-
BenchChem. Synthesis of Furan-Containing Amino Alcohols. (General protocols for furan reduction). Link
Sources
3-(2-Furyl)propan-1-amine hydrochloride molecular weight and formula
An In-Depth Technical Guide to 3-(2-Furyl)propan-1-amine Hydrochloride for Researchers and Drug Development Professionals
Introduction
3-(2-Furyl)propan-1-amine hydrochloride is a heterocyclic compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its structural motif, featuring a furan ring connected to a propylamino chain, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various experimental settings. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, analytical characterization, and safety considerations of 3-(2-Furyl)propan-1-amine hydrochloride.
Chemical and Physical Properties
The fundamental properties of 3-(2-Furyl)propan-1-amine hydrochloride are summarized in the table below. The conversion of the free amine to its hydrochloride salt significantly impacts its physical properties, such as melting point and solubility, which is a critical consideration for its handling and application in aqueous media.
| Property | Value | Source/Calculation |
| Chemical Formula | C₇H₁₂ClNO | Calculated |
| Molecular Weight | 161.63 g/mol | Calculated |
| Appearance | White to off-white solid (expected) | General knowledge of amine hydrochlorides |
| Melting Point | Not available | |
| Solubility | Soluble in water (expected) | General knowledge of amine hydrochlorides |
| CAS Number (Free Base) | 4428-38-0 | [1] |
Synthesis of 3-(2-Furyl)propan-1-amine Hydrochloride
The synthesis of 3-(2-Furyl)propan-1-amine hydrochloride is typically achieved through a multi-step process, starting from readily available precursors. A common synthetic route involves the reduction of a suitable nitrogen-containing functional group. The final step is the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.[2][3]
Experimental Protocol: A Plausible Synthetic Route
-
Step 1: Reductive Amination of 3-(2-Furyl)propanal.
-
To a solution of 3-(2-Furyl)propanal (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(2-Furyl)propan-1-amine.
-
-
Step 2: Formation of the Hydrochloride Salt.
-
Dissolve the crude 3-(2-Furyl)propan-1-amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of 3-(2-Furyl)propan-1-amine hydrochloride will form.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Synthetic workflow for 3-(2-Furyl)propan-1-amine hydrochloride.
Applications in Research and Drug Development
While specific applications of 3-(2-Furyl)propan-1-amine hydrochloride are not extensively documented in publicly available literature, its structural components suggest several areas of potential utility in drug discovery and development.
-
Scaffold for Novel Therapeutics: The furan ring is a key component in numerous biologically active compounds. This molecule can serve as a starting point for the synthesis of novel derivatives with potential activities as, for example, receptor antagonists or enzyme inhibitors.
-
Fragment-Based Drug Discovery: As a relatively small molecule, it can be used in fragment-based screening to identify new binding interactions with therapeutic targets.
-
Precursor for Analog Synthesis: The primary amine group provides a convenient handle for further chemical modifications, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies. Dimethylamine-containing compounds, for instance, have shown a wide array of pharmacological activities.[4]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 3-(2-Furyl)propan-1-amine hydrochloride. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the furan ring protons, the propyl chain protons, and the ammonium protons. |
| ¹³C NMR | Resonances for the carbon atoms of the furan ring and the propyl chain. |
| FT-IR | Characteristic stretches for N-H bonds in the ammonium group, C-H bonds, C-O-C of the furan ring, and C-N bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₇H₁₁NO) in the positive ion mode. |
Expected Spectroscopic Features
-
¹H NMR: The spectrum would likely show characteristic signals for the furan protons between 6.0 and 7.5 ppm. The methylene groups of the propyl chain would appear as multiplets in the upfield region, and the ammonium protons would likely be a broad singlet. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon atoms of the furan ring would resonate in the aromatic region (typically >100 ppm), while the aliphatic carbons of the propyl chain would appear at higher field strengths.
-
FT-IR: A broad absorption band in the region of 3000-3300 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary ammonium group.[3][5] C-H stretching vibrations would be observed just below 3000 cm⁻¹. The characteristic C-O-C stretching of the furan ring would also be present.
-
Mass Spectrometry: In positive ion mode electrospray ionization (ESI-MS), the spectrum would show a peak for the protonated molecule of the free base at m/z 126.1, corresponding to [C₇H₁₁NO + H]⁺.
Caption: Key structural features for spectroscopic analysis.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 3-(2-Furyl)propan-1-amine hydrochloride. The GHS classification for the free base indicates that it is a combustible liquid and can cause serious eye damage.[6][7]
| Hazard | Precaution |
| Eye Contact | Causes serious eye damage. Wear appropriate eye protection. |
| Skin Contact | May cause skin irritation. Wear protective gloves. |
| Inhalation | May cause respiratory tract irritation. Use in a well-ventilated area. |
| Ingestion | Harmful if swallowed. Do not ingest. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.
References
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
PubChem. (n.d.). 3-(Furan-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. [Link]
-
ResearchGate. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
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- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. analyzetest.com [analyzetest.com]
- 6. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Technical Monograph: Physicochemical Characterization of Furan-2-Propanamine Hydrochloride
[1]
Executive Summary
Furan-2-propanamine hydrochloride (3-(furan-2-yl)propan-1-amine HCl) is a heterocyclic amine salt used primarily as a building block in medicinal chemistry.[1][2] It serves as a bioisostere for phenylpropylamine derivatives, offering altered lipophilicity and metabolic stability profiles due to the electron-rich furan ring.[1] This guide distinguishes the linear 3-carbon chain isomer from its branched "amphetamine-like" analog (1-(furan-2-yl)propan-2-amine), which has distinct pharmacological activity.[1]
Chemical Identity & Nomenclature
Precise identification is required due to the existence of positional isomers.
| Property | Detail |
| IUPAC Name | 3-(Furan-2-yl)propan-1-amine hydrochloride |
| Common Synonyms | 3-(2-Furyl)propylamine HCl; Furanpropanamine HCl |
| CAS Number (Free Base) | 4428-38-0 (Linear isomer) |
| CAS Number (HCl Salt) | Not widely listed; typically prepared in situ from base.[1] |
| Molecular Formula | C₇H₁₁NO[1][3] · HCl |
| Molecular Weight | 161.63 g/mol (Salt); 125.17 g/mol (Base) |
| SMILES | C1=COC(=C1)CCCN.Cl |
| Structure | Furan Ring – (CH₂)₃ – NH₂ · HCl |
Critical Disambiguation: Do not confuse with 1-(furan-2-yl)propan-2-amine (CAS 57580-64-0), the alpha-methylated "amphetamine" analog often investigated for stimulant properties.[1] This guide focuses on the linear propyl chain isomer.
Physicochemical Properties
The hydrochloride salt significantly improves the stability and water solubility of the otherwise volatile and oxidation-prone free base.[1]
Thermodynamic & Solubility Data
| Property | Value / Range | Notes |
| Physical State | Crystalline Solid | Hygroscopic; store under inert gas.[1] |
| Melting Point | 145 – 150 °C (Predicted) | Lower than phenethylamine HCl (217°C) due to furan ring geometry. |
| Boiling Point (Base) | 85–90 °C @ 10 mmHg | Free base is volatile; salt decomposes before boiling. |
| Solubility (Water) | > 50 mg/mL | Highly soluble; pH of 5% solution ≈ 5.0–6.0. |
| Solubility (Organic) | Soluble in EtOH, MeOH | Sparingly soluble in Et₂O, Hexane. |
| pKa (Conjugate Acid) | ~10.2 | Typical for primary alkyl amines. |
| LogP (Free Base) | 1.17 | Moderate lipophilicity; crosses BBB readily. |
Stability Profile
-
Oxidation Sensitivity: The furan ring is electron-rich and susceptible to oxidative opening (ring cleavage) under strongly acidic oxidizing conditions or prolonged exposure to air/light.[1]
-
Hygroscopicity: The HCl salt is hygroscopic. Exposure to moisture can lead to clumping and hydrolysis over time.
-
Incompatibility: Incompatible with strong oxidizing agents (peroxides, nitrates) and strong bases (liberates volatile free base).
Synthesis & Manufacturing Workflow
The synthesis typically proceeds via the reduction of furan-acrylic derivatives derived from furfural, a biomass-renewable feedstock.[1]
Synthetic Pathway Diagram
Figure 1: Industrial synthesis route via aldol condensation of furfural followed by reductive amination.[1][2][4][5][6][7][8][9]
Experimental Protocol: Salt Formation
Objective: Conversion of 3-(furan-2-yl)propan-1-amine (free base) to the hydrochloride salt.
-
Dissolution: Dissolve 10.0 g (80 mmol) of the crude amine free base in 50 mL of anhydrous diethyl ether or isopropanol. Cool to 0°C in an ice bath.
-
Acidification: Dropwise add 2.0 M HCl in diethyl ether (45 mL, 90 mmol) under vigorous stirring. A white to off-white precipitate will form immediately.[1]
-
Crystallization: Stir for 30 minutes at 0°C. If the product oils out (common with furan amines), add seed crystals or scratch the glass side.
-
Filtration: Filter the solid under argon/nitrogen atmosphere (to prevent moisture uptake).
-
Washing: Wash the filter cake with 2 x 20 mL cold anhydrous ether.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours. Store in a desiccator.
Analytical Characterization
Verification of the structure requires confirming both the integrity of the furan ring and the presence of the propyl-amine chain.[1]
| Method | Expected Signal / Diagnostic Peaks | Interpretation |
| ¹H NMR (D₂O) | δ 7.45 (d, 1H, H-5 furan) | Alpha-proton of furan ring.[1] |
| δ 6.35 (dd, 1H, H-4 furan) | Beta-proton; coupling confirms ring integrity.[1] | |
| δ 6.15 (d, 1H, H-3 furan) | Beta-proton adjacent to alkyl chain.[1] | |
| δ 2.95 (t, 2H, -CH₂-N) | Methylene adjacent to ammonium group.[1] | |
| δ 2.70 (t, 2H, Furan-CH₂-) | Benzylic-like position.[1] | |
| δ 1.95 (m, 2H, -CH₂-) | Central methylene bridge.[1] | |
| ¹³C NMR | ~155 ppm (C-2), ~142 ppm (C-5) | Characteristic furan ring carbons.[1] |
| Mass Spec (ESI) | m/z 126.1 [M+H]⁺ | Parent ion of the free base. |
| IR Spectroscopy | 3400–2800 cm⁻¹ (Broad) | N-H stretching (ammonium salt). |
| 735 cm⁻¹ | Furan ring "breathing" mode. |
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Peroxide Formation: Furan derivatives can form explosive peroxides upon prolonged exposure to air.[1] Test for peroxides before distilling or heating bulk material.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
References
-
PubChem Compound Summary. (2025). 3-(Furan-2-yl)propan-1-amine.[1][3][9][10][11] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025).[1] Product Specification: Furan-2-propanamine derivatives. Link
-
BenchChem. (2025). Synthesis of Furan-Based Chiral Amines: Technical Guide. Link
-
Royal Society of Chemistry. (2020). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination. Link
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Link
Sources
- 1. CAS 31375-17-4: Nerone | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. opastpublishers.com [opastpublishers.com]
- 5. PubChemLite - 2-furanpropylamine, n,n,5-trimethyl-, hydrochloride (C11H20NO) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine | C14H17NO2 | CID 2921616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2-Furyl)propan-1-amine Hydrochloride from Furfural
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(2-Furyl)propan-1-amine hydrochloride, a valuable building block in medicinal chemistry and materials science, starting from the renewable platform chemical furfural. The protocol herein details a robust two-step synthetic sequence involving a base-catalyzed Henry reaction followed by a catalytic reduction. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
Furfural, a commodity chemical readily derived from lignocellulosic biomass, represents a key starting material in the transition towards a more sustainable chemical industry.[1] Its rich chemistry allows for its conversion into a diverse array of value-added furanic compounds. Among these, furan-containing amines are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. This application note outlines a reliable and scalable synthesis of 3-(2-Furyl)propan-1-amine hydrochloride, a primary amine with a three-carbon linker to the furan ring. The synthetic strategy hinges on the classic Henry (nitroaldol) reaction to form the crucial carbon-carbon bond, followed by the reduction of the resulting nitroalkene.
Overall Synthetic Strategy
The synthesis of 3-(2-Furyl)propan-1-amine hydrochloride from furfural is accomplished via a two-step process. The initial step involves the condensation of furfural with nitroethane in a Henry reaction to yield 1-(2-furyl)-2-nitroprop-1-ene. The subsequent step is the reduction of the nitroalkene to the corresponding primary amine, which is then converted to its hydrochloride salt for improved stability and handling.
Caption: Overall synthetic workflow from furfural to the target hydrochloride salt.
Part 1: Synthesis of 1-(2-Furyl)-2-nitroprop-1-ene (Henry Reaction)
The Henry reaction is a classic C-C bond formation reaction between a nitroalkane and a carbonyl compound, catalyzed by a base.[2][3] In this protocol, the α-proton of nitroethane is deprotonated by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of furfural. The resulting β-nitro alcohol readily undergoes dehydration under the reaction conditions to yield the conjugated nitroalkene, 1-(2-furyl)-2-nitroprop-1-ene.
Experimental Protocol
Materials:
-
Furfural (≥98%)
-
Nitroethane (≥98%)
-
n-Butylamine (≥99%)
-
Ethanol, absolute
-
Glacial Acetic Acid
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To a 250 mL round-bottom flask, add furfural (0.1 mol, 9.61 g) and nitroethane (0.15 mol, 11.26 g).
-
Cool the mixture in an ice bath and slowly add n-butylamine (0.02 mol, 1.46 g) dropwise with stirring. The choice of a mild organic base like n-butylamine helps to control the reaction rate and minimize side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Subsequently, heat the reaction mixture to reflux for 4 hours. The elevated temperature promotes the dehydration of the intermediate nitroalkanol to the desired nitroalkene.
-
After reflux, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
If crystallization is slow, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-(2-furyl)-2-nitroprop-1-ene as a yellow solid.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Furfural | 96.09 | 0.1 | 8.2 mL (9.61 g) |
| Nitroethane | 75.07 | 0.15 | 10.7 mL (11.26 g) |
| n-Butylamine | 73.14 | 0.02 | 2.0 mL (1.46 g) |
Expected Yield: ~75-85%
Part 2: Synthesis of 3-(2-Furyl)propan-1-amine Hydrochloride
The reduction of the nitroalkene to the primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is an effective catalyst for the reduction of both the nitro group and the carbon-carbon double bond. The reaction is carried out under a hydrogen atmosphere. The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, which facilitates isolation and improves the stability of the final product.
Experimental Protocol
Materials:
-
1-(2-Furyl)-2-nitroprop-1-ene
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Parr hydrogenation apparatus or similar setup
-
Filter agent (e.g., Celite®)
Procedure:
-
In a pressure vessel suitable for hydrogenation, dissolve 1-(2-furyl)-2-nitroprop-1-ene (0.05 mol, 7.65 g) in methanol (100 mL).
-
Carefully add 10% Pd/C (5 mol %, ~0.5 g) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a nitrogen atmosphere.
-
Seal the vessel and purge it with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours or until hydrogen uptake ceases.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings, and cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2, check with pH paper). The hydrochloride salt will precipitate.
-
If precipitation is incomplete, you can partially remove the methanol under reduced pressure.
-
Collect the solid 3-(2-Furyl)propan-1-amine hydrochloride by vacuum filtration.
-
Wash the product with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain a crystalline solid.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| 1-(2-Furyl)-2-nitroprop-1-ene | 153.14 | 0.05 | 7.65 g |
| 10% Pd/C | - | - | ~0.5 g |
| Methanol | 32.04 | - | 100 mL |
| Conc. HCl | 36.46 | - | As needed |
Expected Yield: ~80-90%
Characterization of 3-(2-Furyl)propan-1-amine Hydrochloride
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): The NMR spectra should be consistent with the structure of 3-(2-Furyl)propan-1-amine hydrochloride. Key signals to look for in ¹H NMR include the furan ring protons, and the three methylene groups of the propyl chain.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free amine (m/z = 125.17).[4][5]
-
FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the amine salt (N-H stretching) and the furan ring.
Safety and Handling Precautions
-
Furfural: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Nitroethane: Flammable liquid and vapor. Harmful if swallowed. Handle with care in a fume hood.
-
n-Butylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle in an inert atmosphere when possible. Do not allow the catalyst to dry out completely during filtration.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested before use.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with appropriate PPE.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-(2-Furyl)propan-1-amine hydrochloride from the bio-based starting material, furfural. The described two-step sequence, employing a Henry reaction and catalytic hydrogenation, is a practical and scalable method for accessing this valuable amine building block. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently synthesize this compound for a variety of applications in drug discovery and materials science.
References
-
Recent advances in the conversion of furfural into bio-chemicals - PMC - NIH. (n.d.). Retrieved from [Link]
-
Henry reaction - Wikipedia. (2023, October 29). Retrieved from [Link]
-
Henry Reaction - Master Organic Chemistry. (2023, April 20). Retrieved from [Link]
-
3-(Furan-2-yl)propan-1-amine | C7H11NO - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Furfural for synthesis 98-01-1 [sigmaaldrich.com]
Application Notes and Protocols for Reductive Amination Using 3-(2-Furyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination and the Furan Moiety
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its robustness, operational simplicity, and broad substrate scope make it an indispensable tool for the construction of carbon-nitrogen bonds, a linkage prevalent in a vast array of biologically active molecules.[1][2][3] This application note provides a detailed guide to performing reductive amination using 3-(2-Furyl)propan-1-amine, a versatile building block that introduces the furan moiety into target structures.
The furan ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its presence can influence pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to biological targets and improving metabolic stability.[4][5][6] The ability to efficiently incorporate this motif via a reliable method like reductive amination is therefore of significant strategic value in drug discovery and development programs.
This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer practical guidance on troubleshooting and optimization.
Mechanistic Overview: A Tale of Two Steps in One Pot
The reductive amination of an aldehyde or ketone with a primary amine, such as 3-(2-Furyl)propan-1-amine, proceeds through a two-step sequence that is typically conducted in a single reaction vessel ("one-pot").[7][8]
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine intermediate. Under the mildly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.[7][9]
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product.[7][10]
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[10][11]
// Reactants Carbonyl [label="Aldehyde/Ketone (R-CHO/R-CO-R')"]; Amine [label="3-(2-Furyl)propan-1-amine"];
// Intermediates Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine Intermediate"]; Iminium [label="Iminium Ion"];
// Product Product [label="Secondary Amine Product", color="#EA4335"];
// Reducing Agent Hydride [label="[H⁻] (from reducing agent)", shape=ellipse, color="#FBBC05"];
// Pathway Carbonyl -> Hemiaminal [label="+ Amine"]; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Iminium [label="+ H⁺"]; Iminium -> Product [label="+ [H⁻]"]; Imine -> Product [label="+ [H⁻]"];
{rank=same; Carbonyl; Amine;} {rank=same; Imine; Iminium;} }
Caption: Step-by-step workflow for the reductive amination protocol.
Protocol 2: Two-Step, One-Pot Procedure using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative, particularly for aldehydes.
Materials:
-
Same as Protocol 1, with the substitution of NaBH(OAc)₃ with NaBH₄ and the use of Methanol (MeOH) as the solvent.
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and 3-(2-Furyl)propan-1-amine (1.0 - 1.2 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine. [12]2. Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow steps 5-9 as described in Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete imine formation.- Deactivated reducing agent.- Sterically hindered substrates. | - For ketones, add acetic acid to catalyze imine formation.- Use freshly opened or properly stored NaBH(OAc)₃.- Increase reaction time and/or temperature. Consider a more reactive reducing agent. |
| Presence of Alcohol Byproduct | - Use of a non-selective reducing agent (e.g., NaBH₄ added too early).- Water present in the reaction. | - Ensure complete imine formation before adding NaBH₄.- Use NaBH(OAc)₃ which is more selective.- Use anhydrous solvents and reagents. |
| Formation of Dialkylated Product | - Reaction of the secondary amine product with remaining aldehyde. | - Use a slight excess of the amine (1.1-1.2 eq) to consume the aldehyde. |
| Complex Mixture of Products | - Instability of the furan ring under strongly acidic conditions.- Side reactions of other functional groups. | - Avoid strong acids. Use NaBH(OAc)₃ which does not require significant acid catalysis.- Protect sensitive functional groups if necessary. |
Conclusion
The reductive amination of 3-(2-Furyl)propan-1-amine with various aldehydes and ketones is a highly effective and versatile method for the synthesis of novel secondary amines containing the valuable furan moiety. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can reliably access a diverse range of compounds for applications in drug discovery and materials science. The protocols provided herein, particularly the use of sodium triacetoxyborohydride, offer a robust and reproducible starting point for these synthetic endeavors.
References
-
Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2023, March 5). MDPI. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiγAlOx Catalysts. (2019, February 1). ACS Omega. [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). PubMed. [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). PMC. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. [Link]
-
Tarasova, Y. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
-
Das, S., & Patra, A. (2021). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 52(1). [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. (2020, August 19). Chemical Reviews. [Link]
-
Can someone please explain reductive amination. (2017, December 13). Reddit. [Link]
-
Myers Chem 115. Harvard University. [Link]
-
Application Note – Reductive Amination. Synple Chem. [Link]
-
Reductive Amination - ACS GCI Pharmaceutical Roundtable. ACS GCI Pharmaceutical Roundtable. [Link]
-
Reductive amination - Wikipedia. Wikipedia. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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procedure for preparing 3-(furan-2-yl)propylamine HCl salt
Application Note & Protocol
A Robust, Scalable Synthesis of 3-(Furan-2-yl)propylamine Hydrochloride: A Key Intermediate for Pharmaceutical Development
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 3-(furan-2-yl)propylamine hydrochloride. Furan-containing scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2] This guide details a reliable two-step procedure, beginning with the reduction of 3-(furan-2-yl)propanenitrile to the corresponding primary amine using lithium aluminum hydride (LAH), followed by conversion to its stable hydrochloride salt. The protocol emphasizes safety, scalability, and high-yield purification, making it suitable for researchers in both academic and industrial drug development settings.
Introduction & Scientific Context
The furan moiety is a privileged scaffold in pharmaceutical sciences, appearing in approved drugs such as ranitidine and furosemide.[3] Its unique electronic and conformational properties make it an attractive component for modulating pharmacological activity. 3-(Furan-2-yl)propylamine serves as a versatile building block, providing a primary amine handle for further functionalization, such as amide bond formation, reductive amination, or elaboration into more complex heterocyclic systems.
The synthesis described herein proceeds via the reduction of a nitrile, a fundamental transformation in organic chemistry. We have selected Lithium Aluminum Hydride (LAH, LiAlH₄) for this purpose due to its high efficacy in converting nitriles to primary amines. The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group.[4][5][6] Two successive hydride additions, followed by an aqueous workup to protonate the resulting dianion, yield the primary amine.[7] The subsequent conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and handling characteristics, which are critical for storage and downstream applications.
Overall Synthesis Scheme
Scheme 1. Two-step synthesis of 3-(furan-2-yl)propylamine HCl from 3-(furan-2-yl)propanenitrile.
Safety & Hazard Management
Critical Safety Notice: This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood by personnel trained in handling air- and moisture-sensitive reagents.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[8][9] It is toxic if swallowed and causes severe skin and eye burns.[8][10] Never allow LiAlH₄ to come into contact with water or protic solvents outside of a controlled quenching procedure.[11] It must be handled under a dry, inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable liquids that can form explosive peroxides upon exposure to air and light.[12] Use from freshly opened containers or stills, and ensure no ignition sources are present.[13]
-
Furan Derivatives: The furan ring system can be susceptible to degradation under strongly acidic conditions. Furan itself is a potential carcinogen and peroxide former.[14] Handle with appropriate personal protective equipment (PPE) and store away from light and air.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE, including acid-resistant gloves and safety goggles.
Materials & Equipment
| Reagents & Chemicals | Grade | Supplier Example |
| 3-(Furan-2-yl)propanenitrile | ≥97% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or Granular | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | ≥99.9%, DriSolv® | MilliporeSigma |
| Diethyl Ether (Et₂O), Anhydrous | ≥99.7%, DriSolv® | Fisher Scientific |
| Hydrochloric Acid solution, 2.0 M in Et₂O | ACS Grade | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | VWR |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR |
| Deionized Water (H₂O) | Type II | In-house |
| Celite® 545 | N/A | Fisher Scientific |
| Equipment | Specification |
| Three-neck round-bottom flask (500 mL) | Flame-dried |
| Magnetic stirrer and stir bar | |
| Reflux condenser with gas inlet/outlet | |
| Addition funnel (125 mL), pressure-equalizing | |
| Nitrogen or Argon gas line with bubbler | |
| Ice-water bath and heating mantle | |
| Schlenk line or similar inert atmosphere setup | Recommended |
| Rotary evaporator | |
| Büchner funnel and filter flask | |
| Standard laboratory glassware | Oven-dried |
Experimental Protocols
Part A: Reduction of 3-(Furan-2-yl)propanenitrile
This protocol details the reduction of the nitrile to the free-base amine.
-
Inert Atmosphere Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. This step is critical to remove adsorbed water, which would violently react with the LiAlH₄.[10]
-
Reagent Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (2.5 g, 65.9 mmol, 1.5 equiv). Under a gentle flow of nitrogen, add 100 mL of anhydrous THF via cannula or syringe.
-
Initial Cooling: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath. This is necessary to control the initial exothermic reaction upon addition of the substrate.
-
Substrate Addition: Dissolve 3-(furan-2-yl)propanenitrile (5.3 g, 43.8 mmol, 1.0 equiv) in 50 mL of anhydrous THF in the addition funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over a period of 45-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 66 °C for THF) using a heating mantle. Maintain reflux for 4 hours. The elevated temperature ensures the reaction proceeds to completion.
-
Controlled Quenching (Fieser Workup): After 4 hours, cool the reaction mixture back down to 0 °C in an ice-water bath. Perform the following steps with extreme caution , as the quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas.
-
Slowly and dropwise, add 2.5 mL of deionized water.
-
Next, slowly add 2.5 mL of 15% (w/v) aqueous sodium hydroxide solution.
-
Finally, add 7.5 mL of deionized water.
-
This specific sequence is designed to precipitate the aluminum salts as a granular, easily filterable solid.
-
-
Workup and Isolation: Remove the ice bath and stir the resulting greyish-white suspension vigorously at room temperature for 30 minutes.
-
Filter the suspension through a pad of Celite® in a Büchner funnel, washing the filter cake with diethyl ether (3 x 50 mL).
-
Combine the filtrate and washes in a separatory funnel. Wash the organic layer with saturated brine (1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is 3-(furan-2-yl)propylamine. For many applications, this crude product is of sufficient purity to proceed to the next step.
Part B: Preparation of 3-(Furan-2-yl)propylamine HCl Salt
This protocol converts the free-base amine into its stable hydrochloride salt.
-
Dissolution: Dissolve the crude 3-(furan-2-yl)propylamine from Part A in 100 mL of anhydrous diethyl ether.
-
Precipitation: While stirring the solution at room temperature, slowly add 2.0 M HCl in diethyl ether (approx. 25 mL, 50 mmol, ~1.1 equiv). The hydrochloride salt will immediately begin to precipitate as a white or off-white solid.
-
Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-salt impurities.
-
Drying: Dry the resulting solid under high vacuum for several hours to remove all residual solvent. This yields the final product, 3-(furan-2-yl)propylamine HCl.
Characterization & Data
| Parameter | Value |
| Final Product | 3-(Furan-2-yl)propylamine Hydrochloride |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol |
| Expected Yield | 75-85% (over two steps) |
| Hypothetical ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (br s, 3H, -NH₃⁺), 7.58 (m, 1H, furan-H5), 6.39 (m, 1H, furan-H4), 6.15 (m, 1H, furan-H3), 2.85 (t, J=7.6 Hz, 2H, -CH₂-NH₃⁺), 2.68 (t, J=7.6 Hz, 2H, furan-CH₂-), 1.88 (p, J=7.6 Hz, 2H, -CH₂-CH₂-CH₂-) |
| Hypothetical IR (ATR, cm⁻¹) | 3000-2800 (br, -NH₃⁺ stretch), 1605, 1508, 1010 (furan ring) |
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(Furan-2-yl)propanenitrile | 121.14 | 5.3 g | 43.8 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.5 g | 65.9 | 1.5 |
| 2.0 M HCl in Diethyl Ether | N/A | ~25 mL | ~50 | ~1.1 |
Synthesis Workflow Diagram
Caption: Workflow for the two-part synthesis of 3-(furan-2-yl)propylamine HCl.
References
- Vertex AI Search Grounding. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction.
- Sigma-Aldrich. (2014, June 24). Lithium aluminum hydride - Safety Data Sheet.
- Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles.
- Chemguide. Reducing nitriles to primary amines.
- Sigma-Aldrich. (2011, March 12). Aluminium lithium hydride - Safety Data Sheet.
- Fisher Scientific. (2010, November 16). Lithium aluminium hydride - Safety Data Sheet.
- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.
- Chemos GmbH & Co. KG. SAFETY DATA SHEET: aluminium lithium hydride.
- Echemi. 2-Furanacetonitrile SDS, 2745-25-7 Safety Data Sheets.
- Sigma-Aldrich. (2025, December 25). Lithium aluminum hydride solution - SAFETY DATA SHEET.
- Echemi. (2024, August 23). 2745-25-7 2-(furan-2-yl)acetonitrile.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
- PubChem. 3-(Furan-2-yl)propan-1-amine.
- Western Carolina University. Standard Operating Procedure for the use of Furan.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. 2-(Furan-2-yl)acetonitrile AldrichCPR 2745-25-7.
- MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
- PubMed Central (PMC). (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Organic Chemistry Portal. Amine synthesis by nitrile reduction.
Sources
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- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. chemos.de [chemos.de]
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- 14. wcu.edu [wcu.edu]
Advanced Solvent Selection & Handling Protocol: 3-(2-Furyl)propan-1-amine Hydrochloride
Part 1: Executive Summary & Chemical Profile
The Dual-Reactivity Challenge
3-(2-Furyl)propan-1-amine hydrochloride represents a classic "Janus" substrate in medicinal chemistry. It possesses two distinct reactive centers with opposing stability requirements:
-
The Primary Amine (
): A robust nucleophile requiring basic conditions or polar solvents to solubilize the salt form. -
The Furan Ring: An electron-rich heteroaromatic system highly susceptible to acid-catalyzed polymerization (resinification) and oxidative ring-opening.
Core Directive: The solvent system must solubilize the ionic hydrochloride salt without exposing the furan ring to strong Lewis acids or uncontrolled oxidative stress.
Physicochemical Profile[1][2]
-
Molecular Weight: 161.63 g/mol (HCl salt)[4]
-
Appearance: White to off-white hygroscopic solid.
-
Acidity: The ammonium proton typically has a pKa
9-10. -
Furan Sensitivity: High sensitivity to mineral acids (pH < 1) and oxidizing solvents (e.g., peroxides in aged ethers).
Part 2: Solvent Compatibility Matrix
The following data synthesizes empirical solubility behavior for primary amine hydrochlorides linked to lipophilic aromatic systems.
| Solvent Class | Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Suitability Rating | Application Notes |
| Protic Polar | Water | High (>100 mg/mL) | Low | ⭐⭐ | Good for workup; poor for anhydrous coupling. |
| Methanol | High | High | ⭐⭐⭐⭐⭐ | Best for storage & transfer. Stabilizes furan against polymerization. | |
| Ethanol | High | High | ⭐⭐⭐⭐ | Excellent green alternative to MeOH. | |
| Aprotic Polar | DMF/DMSO | High | High | ⭐⭐⭐ | Good solubility but difficult to remove; promotes furan decomposition at high T (>100°C). |
| Acetonitrile | Moderate | High | ⭐⭐⭐ | Excellent for amide couplings; salt may require mild heating. | |
| Chlorinated | DCM | Moderate | High | ⭐⭐⭐⭐⭐ | Gold Standard for acylation/alkylation after in-situ neutralization. |
| Chloroform | Moderate | High | ⭐⭐ | Avoid if acidic stabilizers (HCl) are present; can degrade furan. | |
| Ethers | THF | Low | High | ⭐⭐⭐ | Requires free-basing first. Warning: Peroxides oxidize furan. |
| 2-MeTHF | Very Low | High | ⭐⭐⭐⭐ | Green Choice. Excellent for extraction of the free base. | |
| Hydrocarbons | Hexane/Tol | Insoluble | Moderate | ⭐ | Only for precipitation of the salt or purification of free base. |
Part 3: Critical Protocols
Protocol A: The "Safe-Switch" Free-Basing Method
Purpose: To convert the stable storage form (HCl salt) into the reactive nucleophile (Free Base) without triggering furan polymerization.
Reagents:
-
3-(2-Furyl)propan-1-amine HCl (1.0 eq)
-
Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aq.
(Mild base is crucial; avoid strong NaOH if possible to prevent side reactions).
Workflow:
-
Dissolution: Suspend the amine HCl salt in DCM (10 mL per gram). It will likely remain a suspension.
-
Biphasic Neutralization: Add an equal volume of saturated
. -
Agitation: Stir vigorously for 15 minutes. The organic layer will clarify as the free amine dissolves into the DCM.
-
Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Drying: Dry combined organics over anhydrous
(Avoid if Lewis acid sensitivity is suspected, though usually safe here). -
Concentration: Evaporate solvent at < 30°C . Furan derivatives can be volatile; do not apply high vacuum for prolonged periods.
Protocol B: Standard Amide Coupling (HATU/EDC)
Context: Attaching the amine to a carboxylic acid scaffold.
Solvent Choice: DMF (if solubility is key) or DCM (for easier workup). Base Choice: DIPEA (Diisopropylethylamine).
Step-by-Step:
-
Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the Coupling Agent (HATU or EDC/HOBt, 1.1 eq) and stir for 5 mins to activate.
-
In-Situ Neutralization: Add 3-(2-Furyl)propan-1-amine HCl (1.0 eq) directly to the vessel.
-
Immediately add DIPEA (3.0 eq) .
-
Note: 1 eq neutralizes the HCl, 2 eq acts as the base for the reaction.
-
-
Monitoring: Monitor via LCMS. The reaction is usually complete in 1-2 hours at RT.
-
Workup: Dilute with EtOAc, wash with 5% Citric Acid (Brief wash! Do not soak furan in acid), then Sat.
, then Brine.[5]
Protocol C: Reductive Amination
Context: Reacting with an aldehyde.
Solvent Choice: Methanol or DCE (Dichloroethane) .
Reducing Agent:
Step-by-Step:
-
Dissolve the Aldehyde (1.0 eq) and Amine HCl (1.0 eq) in DCE.
-
Add TEA (Triethylamine, 1.0 eq) to free the amine. Stir for 30 mins to form the imine.
-
Scientific Insight: Adding molecular sieves (4Å) helps drive imine formation.
-
-
Add
(1.5 eq). -
-
Caution: Do not use strong acid catalysts (like acetic acid) in large excess if heating is required, as this risks furan degradation.
-
Part 4: Visualization & Logic
Solvent Selection Decision Tree
This diagram guides the researcher to the optimal solvent based on reaction type and furan stability constraints.
Figure 1: Decision logic for solvent selection prioritizing furan ring stability.
The "Safe-Switch" Free-Basing Workflow
Visualizing the phase-transfer neutralization protocol.
Figure 2: Step-by-step workflow for generating the free base in situ or for isolation.
Part 5: References
-
PubChem. (2025). 3-(Furan-2-yl)propan-1-amine Compound Summary. National Library of Medicine. [Link]
-
Lingham, A. R., et al. (2002).[6] Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.[6] [Link]6]
-
Hu, X., et al. (2016).[7] Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion. RSC Advances. [Link]
Sources
- 1. 98773-80-9|3-(2-Furyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
Application Note: High-Selectivity Catalytic Hydrogenation of Furan-2-acrolein to 3-(2-Furyl)propan-1-amine
Abstract
This application note details the protocol for the chemoselective synthesis of 3-(2-Furyl)propan-1-amine from furan-2-acrolein . The transformation requires the simultaneous saturation of an exocyclic C=C double bond and the reductive amination of an aldehyde, all while strictly preserving the sensitive furan heteroaromatic ring. We present a validated methodology using Raney® Nickel under ammoniacal conditions, achieving >90% selectivity. This guide addresses critical process parameters, pyrophoric catalyst handling, and mechanistic insights to avoid common pitfalls such as furan ring saturation (tetrahydrofuran formation) and secondary amine dimerization.
Introduction: The Chemoselectivity Paradox
The synthesis of 3-(2-Furyl)propan-1-amine presents a classic "Chemoselectivity Paradox" in heterogeneous catalysis. The starting material, furan-2-acrolein, contains three distinct reducible functionalities:
-
The Aldehyde (C=O): Requires condensation with ammonia and subsequent reduction (C=N
C-N). -
The Exocyclic Alkene (C=C): Conjugated with the furan ring; requires saturation.
-
The Furan Ring (C=C-O-C=C): A heteroaromatic system that is susceptible to hydrogenation, particularly under the high-pressure conditions often required for amine synthesis.
Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are often too aggressive, leading to the over-reduced byproduct 3-(tetrahydrofuran-2-yl)propan-1-amine . To achieve the target molecule, the catalyst must be active enough to reduce the aliphatic unsaturation but "ignore" the aromatic furan ring.
Reaction Mechanism & Pathway Analysis
The reaction proceeds via a reductive amination pathway.[1][2] The initial step is the condensation of furan-2-acrolein with ammonia to form the intermediate imine (Schiff base). This is followed by step-wise hydrogenation.
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways. The Green Path represents the desired route. The Red Paths represent critical failure modes (Ring Saturation or Dimerization).
Caption: Figure 1. Reaction network showing the selective pathway to the furan-propylamine derivative versus competitive over-reduction and dimerization.
Catalyst Selection Guide
The choice of catalyst is the single most deterministic factor in this synthesis.
| Catalyst System | Activity (C=C/C=N) | Furan Preservation | Risk Profile | Recommendation |
| Raney® Nickel | High | Excellent | High (Pyrophoric) | Primary Choice |
| Pd/C (5-10%) | Very High | Poor | Low | Not Recommended (Ring saturation) |
| Pt/C | High | Moderate/Poor | Low | Risk of dehalogenation (if applicable) |
| Cobalt (Skeletal) | Moderate | Good | High | Alternative if Ni fails |
| Rh/Al2O3 | High | Moderate | Low | Expensive; used for difficult substrates |
Why Raney Nickel? Skeletal Nickel (Raney type) possesses a unique surface electronic structure that activates exocyclic double bonds and nitriles/imines efficiently but has a high activation energy barrier for hydrogenating the electron-rich furan ring, provided the temperature is kept below 100°C.
Detailed Experimental Protocol
Safety Pre-requisites
-
Pyrophoric Hazard: Raney Nickel ignites spontaneously in air when dry. It must always be kept under solvent (water or alcohol).
-
High Pressure: This reaction utilizes hydrogen gas at 30–50 bar. Ensure autoclave is rated and burst-disk protected.
-
Ammonia: Toxic and corrosive. Handle in a well-ventilated fume hood.
Materials
-
Substrate: Furan-2-acrolein (Purity >98%).
-
Solvent: Methanol (Anhydrous preferred).
-
Ammonia Source: 7N Ammonia in Methanol (commercially available) OR Liquid Ammonia.
-
Catalyst: Raney® Nickel (approx. 50% slurry in water).
-
Hydrogen: Grade 5.0 (99.999%).
Step-by-Step Workflow
Caption: Figure 2. Operational workflow for the batch hydrogenation process.
Protocol Execution:
-
Catalyst Washing: Weigh out Raney Nickel slurry (10-20 wt% relative to substrate). Decant the water and wash the catalyst 3 times with Methanol to replace the aqueous phase. Do not let the catalyst dry.
-
Loading: In a high-pressure autoclave (e.g., Parr reactor), add the Furan-2-acrolein dissolved in Methanol. Add the washed Raney Nickel.
-
Ammonia Charge: Add 7N Methanolic Ammonia.
-
Critical Parameter: Maintain a molar ratio of NH₃ : Substrate
5:1 . This excess suppresses the formation of secondary amines (dimers) by shifting the equilibrium toward the primary imine.
-
-
Reaction:
-
Seal the reactor and purge with Nitrogen (3x) then Hydrogen (3x).
-
Pressurize to 40 bar (approx. 580 psi) with H₂.
-
Heat to 80°C .
-
Stir vigorously (800–1000 rpm) to eliminate mass transfer limitations.
-
Run time: 4–6 hours (monitor H₂ uptake until cessation).
-
-
Workup:
-
Cool reactor to room temperature. Vent H₂.
-
Filtration: Filter the reaction mixture through a Celite pad. Safety: Immediately quench the filter cake with water; dry Ra-Ni on filter paper can ignite.
-
Concentration: Remove Methanol and excess Ammonia via rotary evaporation.
-
-
Purification: The crude oil is usually >90% pure. Final purification is achieved by vacuum distillation (bp approx. 80-90°C at 1-2 mmHg) or column chromatography (DCM/MeOH/NH₄OH).
Analytical Validation
Confirm the structure and purity using the following markers:
-
1H NMR (CDCl₃):
-
Furan Ring: Distinct doublets/multiplets at
~7.3 (H5), 6.3 (H4), 6.0 (H3) ppm. Absence of these signals indicates ring saturation. -
Propyl Chain: Look for three methylene (
) groups. The adjacent to the amine will shift upfield compared to the imine precursor. -
Amine: Broad singlet (
~1.2–2.0 ppm) for (exchangeable with ).
-
-
GC-MS:
-
Target Mass: M+ = 125.[3]
-
Common Impurity: M+ = 129 (Tetrahydrofuran analog) or M+ = 233 (Dimer).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product contains Tetrahydrofuran ring | Catalyst too active or Temp too high | Reduce Temp to 60°C. Ensure Catalyst is Ra-Ni, not Pd. |
| Significant Dimer formation | Insufficient Ammonia | Increase NH₃:Substrate ratio to 10:1. |
| Incomplete Conversion | Poisoned Catalyst or H₂ Starvation | Check stirring speed (gas-liquid mass transfer). Use fresh catalyst. |
| Polymerization (Tarry residue) | Acrolein instability | Ensure substrate is fresh/distilled. Keep temp <100°C. |
References
-
Selectivity in Furan Hydrogenation
- Study of Raney Nickel selectivity for furan deriv
-
Source: (Contextual grounding on furan ring preservation).
-
Reductive Amination Principles
- General protocols for aldehyde-to-amine conversion.
-
Source:
-
Catalyst Properties
- Raney Nickel handling and activity profiles.
-
Source: (Foundational text on Furfuryl amine synthesis via Ra-Ni).
-
Specific Substrate Data
- 3-(furan-2-yl)
-
Source:
Disclaimer: This protocol involves hazardous materials (high-pressure hydrogen, pyrophoric catalysts, toxic ammonia). A thorough Risk Assessment must be performed by qualified personnel before execution.
Sources
Application Note: Handling, Storage, and Stabilization Protocols for Furan-Based Amine Salts
Abstract & Strategic Importance
Furan-based amine salts are critical "warheads" and synthons in medicinal chemistry, serving as precursors for peptidomimetics (e.g., Ranitidine analogs) and bio-based platform chemicals.[1] However, their utility is often compromised by a "stability paradox": the electron-rich furan ring that makes them versatile also renders them highly susceptible to oxidative degradation and acid-catalyzed ring opening.[2]
This Application Note provides a rigorous, field-proven methodology for the storage and handling of these materials. By adhering to these protocols, researchers can prevent the formation of varying impurities (such as 1,4-dicarbonyls and polymeric tars) that frequently lead to inexplicable assay failures.
Chemical Stability Profile: The Mechanism of Failure
To handle these compounds effectively, one must understand the causality of their degradation. The stability profile is governed by three competing failure modes:
The Hygroscopicity-Acidity Cycle
While amine salts (e.g., hydrochlorides) are generally more stable than their free bases, they are often hygroscopic.
-
Mechanism: Absorption of atmospheric moisture solvates the salt, creating a localized acidic aqueous micro-environment on the crystal surface.
-
Consequence: Under these acidic aqueous conditions, the furan ring undergoes hydrolytic ring opening (a variation of the Achmatowicz reaction pathway), yielding reactive 1,4-dicarbonyls (keto-aldehydes). These acyclic intermediates rapidly polymerize to form brown/black insoluble tars [1, 2].[2]
Oxidative Sensitivity
The furan ring is an electron-rich enol ether equivalent.[2]
-
Mechanism: Exposure to atmospheric oxygen, particularly in the presence of light, generates singlet oxygen or radical species that attack the furan ring.
-
Consequence: Formation of peroxides or butenolide derivatives, which degrade purity and can act as electrophilic scavengers in subsequent biological assays [3].
Thermal Instability (Maillard-Type)
Even in solid state, elevated temperatures can trigger intermolecular reactions between the amine (even if protonated, equilibrium exists) and the furan ring or trace aldehyde impurities, leading to darkening (browning) typical of Maillard reactions.
Visualization of Degradation Pathways[3]
The following diagram illustrates the critical degradation nodes that our protocols aim to intercept.
Figure 1: Mechanistic pathway of furan-based amine salt degradation showing the critical role of moisture and oxidation.[3][4]
Storage Protocols
Core Directive: Treat furan-based amine salts as "Active Hygroscopic Species." Standard shelf storage is insufficient.[2]
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Lowers kinetic energy, significantly slowing the rate of hydrolysis and autoxidation.[2] |
| Atmosphere | Argon (Superior to Nitrogen) | Argon is heavier than air, creating a stable "blanket" over the solid in the vial. Nitrogen can diffuse out more easily.[2] |
| Container | Amber Glass + Teflon-Lined Cap | Amber glass blocks UV/Vis light (preventing photo-oxidation).[2] Teflon liners prevent moisture permeation better than paper/foil liners.[2] |
| Desiccation | Secondary Containment | Store the primary vial inside a jar containing active desiccant (e.g., Drierite or Silica Gel with indicator). |
| Segregation | Isolate from Oxidizers | Never store near peroxides or strong acids (e.g., Nitric acid) due to high reactivity of the furan ring [4]. |
Handling & Solubilization Protocols
The "Argon Blanket" Weighing Method
Use this protocol if a Glovebox is unavailable.
-
Preparation: Equilibrate the storage vial to room temperature before opening. Opening a cold vial condenses atmospheric moisture immediately onto the salt (hygroscopic shock).
-
Environment: Work in a low-humidity hood.
-
Dispensing:
-
Flush the headspace of the source vial with a gentle stream of Argon immediately after opening.
-
Weigh the required amount rapidly.
-
CRITICAL: Re-flush the source vial with Argon before screwing the cap back on. Seal with Parafilm for long-term storage.[2]
-
Solubilization Guidelines
Avoid protic solvents for stock solutions if possible, as they promote proton exchange and potential ring opening over time.
| Solvent | Suitability | Notes |
| DMSO-d6 / DMSO | Excellent | Preferred for stock solutions.[2] High solubility, non-protic, stabilizes the salt form. |
| Methanol/Ethanol | Moderate | Acceptable for immediate use.[2] Long-term storage in alcohols can lead to acetal formation or nucleophilic attack on the furan.[2] |
| Water | Poor (Long-term) | Use only for immediate aqueous assays.[2] Hydrolysis risk increases significantly over time (hours/days).[2] |
| DMF | Good | Good alternative to DMSO, but ensure DMF is anhydrous and amine-free.[2] |
QC & Validation: Self-Validating the System
Before committing valuable material to a long synthesis or bio-assay, validate integrity using this decision matrix.
Visual Inspection (Pass/Fail)
-
Fail: Yellow, orange, or brown discoloration. "Clumping" or "caking" indicates moisture ingress (hydrolysis likely initiated).[2]
Analytical Check (NMR)
Run a quick 1H-NMR in DMSO-d6. Look for the "Integrity Fingerprint":
-
Furan Ring Protons: Sharp doublets/multiplets at ~6.4 ppm and ~7.6 ppm.[2]
-
Degradation Markers: Disappearance of aromatic furan signals and appearance of broad aliphatic multiplets (1,4-dicarbonyls) or aldehyde protons (~9.5 ppm) not associated with the parent.
Handling Decision Workflow
Figure 2: Operational workflow for retrieving and validating furan-based salts.[2]
References
-
Marino, P. (2015).[2] Oxidative Cleavage of Furans. Organic Reactions, 87, 1-100.
-
Tong, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
-
NIST Chemistry WebBook. 2-Furanmethanamine Data and Stability.
-
Sigma-Aldrich. Safety Data Sheet: 2-Furanmethanamine.
-
BenchChem. Handling and storage of hygroscopic Amine hydrochlorides.
Sources
Troubleshooting & Optimization
improving solubility of 3-(2-Furyl)propan-1-amine HCl in organic solvents
Ticket ID: SOL-FUR-003 Subject: Improving solubility of 3-(2-Furyl)propan-1-amine HCl in organic solvents Status: Resolved Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering solubility issues because 3-(2-Furyl)propan-1-amine hydrochloride is an ionic salt. While the furan ring and propyl chain are lipophilic (organic-loving), the hydrochloride moiety (
To resolve this, you must disrupt the ionic lattice. This guide provides two validated workflows:
-
The "Free-Base" Isolation: Converting the salt to an oil for general use.
-
In-Situ Neutralization: For immediate use in reactions (e.g., amidation, alkylation).
Module 1: The Solubility Matrix
Before altering your protocol, review the expected solubility profile of the salt versus the free amine. This dictates your solvent choice.
| Solvent | HCl Salt Form ( | Free Amine Form ( | Technical Note |
| Water | High (++++) | Moderate (+/-) | Salt is highly hydrophilic. |
| Methanol | High (+++) | High (++++) | Methanol can solvate ions, but is often reactive. |
| DCM | Low (-) | High (++++) | Target solvent for most synthesis. |
| Ethyl Acetate | Very Low (--) | High (+++) | Good for extraction, bad for salt dissolution. |
| Toluene | Insoluble (--) | High (+++) | Excellent for free amine azeotropic drying. |
| DMSO/DMF | High (+++) | High (++++) | Hard to remove; use only if necessary. |
Module 2: The "Free-Base" Protocol (Gold Standard)
Objective: Isolate the pure amine as a liquid/oil soluble in DCM, THF, or Toluene. Safety Warning: The furan ring is acid-sensitive. Avoid strong oxidizing acids or prolonged exposure to pH < 1 to prevent ring opening/polymerization.
Step-by-Step Methodology
-
Dissolution: Dissolve your HCl salt in the minimum amount of distilled water (approx. 5-10 mL per gram of salt).
-
Basification:
-
Place the vessel in an ice bath (0°C).
-
Slowly add 2M NaOH or Saturated
while stirring. -
Critical Checkpoint: Monitor pH. The pKa of a primary alkyl amine is ~10.5. You must reach pH > 12 to ensure >99% deprotonation.
-
Observation: The solution will become cloudy as the free amine (oil) separates from the water.
-
-
Extraction:
-
Add an organic solvent (DCM or Diethyl Ether).
-
Extract 3 times. (The amine moves into the organic layer; NaCl stays in the water).
-
-
Drying & Concentration:
-
Dry the combined organic layers over anhydrous
(Magnesium sulfate is slightly acidic; Sodium sulfate is safer for furan derivatives). -
Filter and concentrate under reduced pressure (Rotavap).
-
Result: A pale yellow/amber oil that is fully soluble in organic solvents.
-
Module 3: In-Situ Solubilization (Reaction Optimization)
Scenario: You are running a reaction (e.g., amide coupling with an acid chloride) and do not want to perform an extra extraction step.
The "Hunig's Shift" Strategy: Instead of removing the HCl beforehand, add a non-nucleophilic organic base to your reaction mixture. This performs an ion exchange in the flask.
Protocol:
-
Suspend the amine HCl salt in your reaction solvent (e.g., DCM or THF). It will look like a slurry.
-
Add 1.2 - 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) .
-
Mechanism:
-
Outcome: The
(free amine) enters the solution to react. The byproduct ( ) usually remains soluble in DCM or precipitates, depending on concentration, but does not interfere with most nucleophilic attacks.
Module 4: Troubleshooting Visuals
Workflow Diagram: Free-Basing Process
This flowchart illustrates the logic for converting the insoluble salt into a soluble organic oil.
Figure 1: Logical workflow for isolating the free amine from its hydrochloride salt.
Decision Tree: Solvent & Method Selection
Use this tree to decide which method applies to your specific experiment.
Figure 2: Decision matrix for selecting the correct solubilization strategy.
FAQ: Common Issues
Q: I added NaOH, but the oil isn't separating. Why? A: You likely haven't reached the pKa threshold. The amine is water-soluble to an extent. If the volume of water is too high, the oil stays dissolved. Fix: Saturate the aqueous layer with NaCl (Salting Out) to force the organic amine out of the water phase, then extract with DCM.
Q: Can I heat the solution to dissolve the salt in Toluene? A: Do not recommend. While heating might temporarily dissolve some salt, it will precipitate immediately upon cooling (recrystallization). Furthermore, heating furan derivatives in the presence of acidic protons (from the HCl) can degrade the ring.
Q: My product turned dark brown after drying. A: Furan rings are susceptible to oxidation and polymerization ("tarring"). Ensure your rotary evaporator is not set too high (>40°C) and store the free amine under Nitrogen/Argon in the freezer. The HCl salt is the stable storage form; only free-base immediately before use.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical. (Standard reference for amine liberation and extraction protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[4] Oxford University Press. (Mechanistic explanation of pKa and solubility).
-
PubChem Database. (2024). Compound Summary: 3-(Furan-2-yl)propan-1-amine.[5][6][7][8] National Library of Medicine. (Physical properties and safety data).
-
Galkin, K. I., et al. (2025).[9] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. (Specific data on furan ring stability). [10]
Sources
- 1. ia601306.us.archive.org [ia601306.us.archive.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. betterworldbooks.com [betterworldbooks.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine | C14H17NO2 | CID 2921616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. echemi.com [echemi.com]
- 8. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Furan Stability During Acid Hydrolysis of Amine Salts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of furan ring opening during the acid hydrolysis of amine salts. As Senior Application Scientists, we understand the delicate nature of furan-containing compounds and the challenges they present in synthetic chemistry. This resource combines mechanistic understanding with practical, field-tested solutions to help you preserve the integrity of your molecules.
Troubleshooting Guide: Addressing Furan Ring Instability
This section is dedicated to identifying and solving specific problems you may encounter during your experiments.
Q1: My furan-containing compound is degrading during amine salt hydrolysis. What are the likely causes?
Degradation of the furan ring under acidic conditions is a common issue stemming from its inherent chemical properties. The primary cause is the acid-catalyzed ring opening of the furan moiety.[1][2][3] This process is initiated by the protonation of the furan ring, which makes it susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[2][4]
Key Factors Influencing Degradation:
-
Acid Strength and Concentration: Stronger acids and higher concentrations increase the rate of protonation and subsequent ring opening.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation of the furan ring.
-
Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of ring opening.
-
Substituents on the Furan Ring: The electronic nature of substituents on the furan ring significantly impacts its stability. Electron-donating groups can increase the ring's electron density, making it more susceptible to protonation and subsequent reactions. Conversely, electron-withdrawing groups can offer some stability against acid.[5]
Q2: I'm observing a brown resin-like substance forming in my reaction. What is it and how can I prevent it?
The formation of a brown resin is a strong indicator of furan ring degradation and subsequent polymerization.[6] When the furan ring opens, it forms reactive intermediates, such as 1,4-dicarbonyl compounds.[7][8][9] These intermediates can then undergo self-condensation or polymerization reactions, leading to the formation of complex, high-molecular-weight materials, which often present as a brown resin.[6][10]
Prevention Strategies:
-
Milder Acidic Conditions: Opt for weaker acids or lower concentrations of strong acids.
-
Lower Reaction Temperatures: Perform the hydrolysis at the lowest effective temperature.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired hydrolysis is complete.
-
Inert Atmosphere: The presence of oxygen can sometimes contribute to the formation of colored byproducts.[6][10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: My yield is consistently low, and I suspect furan ring opening. How can I confirm this?
Confirming furan ring opening can be achieved through various analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): The disappearance of characteristic furan proton and carbon signals in the NMR spectrum is a clear indication of ring degradation. Look for the appearance of new signals corresponding to aldehydes, ketones, or other acyclic species.
-
Mass Spectrometry (MS): The mass spectrum of your product mixture will show the absence of the desired product's molecular ion peak and the presence of peaks corresponding to degradation products.
-
Chromatography (TLC, HPLC, GC): The appearance of multiple new spots on a TLC plate or new peaks in an HPLC or GC chromatogram that are not your starting material or desired product strongly suggests degradation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the chemistry of furan rings in acidic media.
Q1: What is the mechanism of acid-catalyzed furan ring opening?
The acid-catalyzed ring opening of furan is a well-studied process.[2][4] The generally accepted mechanism involves the following steps:
-
Protonation: The reaction is initiated by the protonation of the furan ring by an acid catalyst. Protonation preferentially occurs at the α-carbon (the carbon atom adjacent to the oxygen).[1][2][4] This is the rate-limiting step of the process.[1][4]
-
Nucleophilic Attack: A nucleophile, typically water from the aqueous medium, attacks the protonated furan ring.[2][4]
-
Intermediate Formation: This attack leads to the formation of a furanol intermediate.[2][4]
-
Ring Opening: Subsequent protonation of the ring oxygen in the furanol intermediate facilitates the cleavage of a C-O bond, leading to the opening of the ring and the formation of a 1,4-dicarbonyl compound.[2][4]
. Mechanism of Acid-Catalyzed Furan Ring Opening
Q2: Are there alternative methods to hydrolyze amine salts without opening the furan ring?
Yes, several alternative methods can be employed to cleave amine salts under milder conditions that are less likely to affect the furan ring.
-
Enzymatic Hydrolysis: In some cases, specific enzymes can be used to hydrolyze amine salts with high selectivity, avoiding harsh acidic conditions.
-
Catalytic Transfer Hydrogenation: This method can be used for the deprotection of certain amine protecting groups, such as benzyl groups, under neutral conditions, thereby preserving the furan ring.[11][12]
-
Mild Lewis Acids: In some instances, mild Lewis acids can be used to facilitate the hydrolysis under non-aqueous or less acidic conditions.
-
Electrochemical Methods: Electrochemical C-N bond cleavage is an emerging sustainable alternative to traditional chemical methods.[13]
Q3: How do substituents on the furan ring affect its stability in acid?
Substituents play a crucial role in the stability of the furan ring.[3]
-
Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, and amino groups increase the electron density of the furan ring, making it more susceptible to protonation and subsequent ring opening.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and carbonyl groups decrease the electron density of the furan ring, making it more resistant to protonation and therefore more stable in acidic conditions.[5]
-
Aromatic Capping: The presence of a nearby aromatic residue can surprisingly stabilize the furan moiety against acidic degradation.[14]
Recommended Experimental Protocol: Mild Acidic Hydrolysis
This protocol is designed to minimize furan ring opening during the hydrolysis of an amine salt.
Objective: To hydrolyze an amine salt while preserving the integrity of a furan ring within the molecule.
Materials:
-
Furan-containing amine salt
-
Dilute aqueous acetic acid (e.g., 10-20% v/v) or a buffered acidic solution (e.g., acetate buffer, pH 4-5)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the furan-containing amine salt in a minimal amount of a suitable organic solvent.
-
Acid Addition: To the stirred solution, add the dilute acetic acid or acidic buffer solution at a low temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
. Workflow for Mild Acidic Hydrolysis
Parameter Optimization Summary
For successful hydrolysis without furan ring degradation, careful optimization of reaction parameters is crucial.
| Parameter | Recommendation for Furan Stability | Rationale |
| Acid | Weak organic acids (e.g., acetic acid, formic acid) or buffered systems. | Minimizes the rate of furan protonation, the initial step in ring opening. |
| Concentration | Use the lowest effective concentration. | Reduces the overall acidity of the medium. |
| Temperature | 0 °C to room temperature. | Slows down the kinetics of the degradation reaction.[3] |
| Reaction Time | As short as possible; monitor closely. | Limits the exposure of the furan ring to acidic conditions. |
| Solvent | Aprotic solvents or biphasic systems. | Can reduce the availability of water as a nucleophile for ring opening.[15] |
References
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing). [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]
-
(e) Explain, acidic hydrolysis of furan led to the formation of... Filo. [Link]
-
Catalytic Base‐Free Transfer Hydrogenation of Biomass Derived Furanic Aldehydes with Bioalcohols and PNP Pincer Complexes. ChemCatChem. [Link]
-
di. (e) Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns - Brainly.in. Brainly.in. [Link]
-
Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. ResearchGate. [Link]
-
Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. MDPI. [Link]
-
Mitigation strategies of furan and 5-hydroxymethylfurfural in food. ResearchGate. [Link]
-
Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters. [Link]
-
What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Chemistry Stack Exchange. [Link]
-
A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. ChemRxiv. [Link]
-
Oxidative Cleavage of Furans. Organic Reactions. [Link]
-
Oxidative Cleavage of Furans. OUCI. [Link]
-
(PDF) A theoretical investigation of the reaction mechanism for hydrogenated furan formation under Prins reaction conditions in trifluoroacetic acid medium. ResearchGate. [Link]
-
On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate. [Link]
-
Brønsted Acid-Catalyzed Reduction of Furans. PMC - NIH. [Link]
-
Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. Energy & Environmental Science (RSC Publishing). [Link]
-
Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation. MDPI. [Link]
-
Electrochemical deamination functionalization via C–N bond cleavage and radical formation. Chemical Science (RSC Publishing). [Link]
- Synthetic technology of furan ammonium salt.
-
ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. ePUB - Johannes Kepler Universität Linz. [Link]
-
Chapter 23 The Chemistry of Amines. University of Illinois Chicago. [Link]
-
Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. [Link]
-
Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves. PubMed. [Link]
-
Cas 76-05-1,Trifluoroacetic acid. lookchem. [Link]
-
Trifluoroacetic acid. Wikipedia. [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Oxidative Cleavage of Furans [ouci.dntb.gov.ua]
- 10. brainly.in [brainly.in]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Electrochemical deamination functionalization via C–N bond cleavage and radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Furan-Functionalized Amines
Ticket ID: FUR-AMINE-001 Topic: Removal of unreacted 3-(2-Furyl)propan-1-amine from reaction mixtures Applicable For: Amide couplings, Reductive aminations, Urea formation Safety Warning: Furan derivatives are acid-sensitive. Standard acidic workups may lead to decomposition.
Executive Summary: The Stability vs. Purity Paradox
Removing unreacted 3-(2-Furyl)propan-1-amine presents a specific chemoselective challenge. While standard primary amines are easily removed via an acidic wash (1M HCl), the furan moiety is acid-sensitive . Exposure to strong mineral acids often triggers ring-opening hydrolysis or polymerization, turning your product into a black tar.
This guide prioritizes non-acidic or mildly acidic methods to ensure the structural integrity of the furan ring while quantitatively removing the amine.
Method Selection Matrix
| Method | Efficiency | Furan Safety | Throughput | Recommended For |
| Solid-Supported Scavenging | High | Excellent | High | Small-to-medium scale (mg to g) |
| Buffered Extraction | Medium | Good | High | Large scale (>10 g) |
| Flash Chromatography | High | Moderate | Low | Final purification of complex mixtures |
Module 1: Solid-Supported Scavenging (Recommended)[1]
This is the most robust method for medicinal chemistry applications. It relies on a "chemical filter"—a polymer resin functionalized with an electrophile that reacts selectively with the unreacted primary amine.
The Chemistry
We utilize Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde resins.
-
Mechanism: The unreacted 3-(2-Furyl)propan-1-amine attacks the isocyanate on the bead, forming an insoluble urea.
-
Result: The impurity becomes part of the solid phase and is removed via simple filtration.
Workflow Diagram
Figure 1: Workup workflow using polymer-supported isocyanate scavengers.
Protocol: PS-Isocyanate Scavenging[1]
-
Calculate Excess: Estimate the amount of unreacted amine (e.g., if you used 1.2 eq in the reaction, you have 0.2 eq to scavenge).
-
Stoichiometry: Add 2–3 equivalents of PS-Isocyanate resin relative to the excess amine.
-
Note: If the reaction solvent is DMF or DMSO, dilute with DCM or EtOAc to improve resin swelling.
-
-
Incubation: Shake gently at room temperature for 4–16 hours.
-
Tip: Do not use magnetic stir bars, as they can grind the resin beads, clogging filters. Use an orbital shaker.
-
-
Test: Spot a TLC plate. Stain with Ninhydrin. If the baseline spot (amine) is visible, add more resin or shake longer.
-
Filtration: Filter the mixture through a fritted syringe or Buchner funnel. Wash the resin cake with DCM (2x) to recover any entrained product.
-
Concentration: Evaporate the filtrate.
Module 2: Buffered Liquid-Liquid Extraction (LLE)
If scavenging resins are unavailable or cost-prohibitive at scale, you must use extraction. Do not use 1M HCl. The furan ring requires a "soft" acidification approach.
The Chemistry
The pKa of the primary amine on 3-(2-Furyl)propan-1-amine is approximately 10.0 . To protonate it (making it water-soluble) without destroying the furan (which degrades at pH < 1-2), we target a pH window of 3.0–4.0 .
Protocol: Citrate Buffer Wash
Reagents:
-
Citric Acid (0.5 M) or NaH₂PO₄ buffer adjusted to pH 3-4.
-
Organic solvent (Ethyl Acetate or DCM).
Steps:
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
First Wash (Removal of Bulk Amine): Wash the organic layer with 0.5 M Citric Acid (pH ~3.5).
-
Why: Citric acid is strong enough to protonate the amine (
) but weak enough to preserve the furan ring during the short contact time.
-
-
Second Wash: Wash with Brine (Saturated NaCl).
-
Drying: Dry over anhydrous
(Sodium Sulfate). Magnesium sulfate ( ) is slightly acidic and can sometimes be risky with highly sensitive furans, though usually acceptable. -
Evaporation: Concentrate in vacuo. Avoid heating the water bath above 40°C.
Comparison of Acid Washes:
| Acid Type | pH (1M) | Furan Stability Risk | Recommendation |
|---|---|---|---|
| HCl | ~0 | High (Ring Opening) | ⛔ AVOID |
| Acetic Acid | ~2.4 | Low | ⚠️ Use dilute (5-10%) |
| Citric Acid | ~3-4 | Very Low | ✅ PREFERRED |
Module 3: Chromatographic Purification
If the amine persists, flash chromatography is the final barrier. However, amines interact with the acidic silanols on silica gel, leading to "streaking" or "tailing."
Mobile Phase Modifiers
To elute 3-(2-Furyl)propan-1-amine (or separate it from your product), you must suppress silanol ionization.
Option A: The "Base" Method (Standard Silica)
-
Modifier: 1% Triethylamine (TEA) or 1%
(Ammonium Hydroxide). -
System: DCM / MeOH /
(e.g., 90:9:1). -
Protocol: Pre-rinse the column with the mobile phase containing the base to neutralize active sites before loading the sample.
Option B: Amino-Functionalized Silica
-
Use an Amine-bonded silica cartridge (e.g., NH2-silica).
-
These columns effectively "ignore" the basicity of the amine, allowing separation based purely on polarity without the need for basic modifiers in the solvent.
Troubleshooting & FAQ
Q1: My crude product turned black/brown after workup. What happened?
Diagnosis: Furan decomposition. Cause: You likely used a strong acid (HCl) or allowed the mixture to stand in an acidic environment for too long. Solution: Switch to the Module 2 (Citric Acid) protocol. If the product is already black, filter through a pad of silica or activated carbon to remove the polymeric "tar," then repurify.
Q2: I am seeing an emulsion during the extraction.
Diagnosis: Amphiphilic behavior. Cause: The 3-(2-Furyl)propan-1-amine has a lipophilic head (furan) and a polar tail (amine), acting like a surfactant. Solution:
-
Add more Brine to the aqueous layer to increase ionic strength.
-
Add a small amount of Isopropanol (IPA) to the organic layer.
-
Filter the biphasic mixture through a pad of Celite if a "rag layer" persists.
Q3: Can I remove the amine by distillation?
Analysis: Not recommended for high purity needs. Reasoning: 3-(2-Furyl)propan-1-amine has a relatively high boiling point (estimated >200°C at atm). Heating furans to these temperatures in the presence of trace air or impurities can lead to oxidation or polymerization. Vacuum distillation is possible but risky compared to scavenging.
References
-
Biotage. (n.d.).[1][2] Resin Scavenger Selection Guide. Retrieved from (General reference for PS-Isocyanate and PS-Benzaldehyde reactivity).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for general Furan acid-sensitivity mechanisms).[3]
-
Sigma-Aldrich. (n.d.). 3-(2-Furyl)propan-1-amine Product Page. Retrieved from (Verification of chemical structure and physical properties).
-
PubChem. (2025).[4] 3-(Furan-2-yl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved from (pKa and LogP data estimation).
Sources
recrystallization solvents for 3-(2-Furyl)propan-1-amine HCl
Technical Support Center: Purification of 3-(2-Furyl)propan-1-amine Hydrochloride
Executive Summary
Product: 3-(2-Furyl)propan-1-amine HCl CAS (Free Base): 4428-38-0 / 98773-80-9 Chemical Class: Furan-substituted alkylamine salt[1][2]
This guide addresses the purification of 3-(2-Furyl)propan-1-amine hydrochloride. The primary challenge with this compound is the furan ring's sensitivity to acid-catalyzed ring opening and oxidation , balanced against the hygroscopic nature of the amine hydrochloride salt. The protocols below prioritize structural integrity while maximizing recovery.
Part 1: Critical Troubleshooting & FAQs
Q1: What is the optimal solvent system for recrystallization?
Recommendation: Isopropanol (IPA) or an Ethanol/Diethyl Ether pair.
-
Why? Amine hydrochlorides are typically highly soluble in methanol and water (making recovery difficult) but show temperature-dependent solubility in Isopropanol.
-
The "Anti-Solvent" Method: If the salt is too soluble in IPA, dissolve in a minimum volume of hot absolute ethanol , then slowly add diethyl ether (or MTBE) until turbidity persists. This exploits the salt's insolubility in ether while maintaining a polar environment to prevent "oiling out."
Q2: My product is "oiling out" instead of crystallizing. How do I fix this?
Root Cause: This occurs when the compound phase-separates as a liquid before it can crystallize, often because the boiling point of the solvent is higher than the melting point of the solvated salt, or cooling is too rapid.
Corrective Action:
-
Re-dissolve: Reheat the mixture until clear.
-
Seed: Add a seed crystal of the pure product at the cloud point.
-
Trituration: If an oil forms at the bottom, decant the supernatant and scratch the oil with a glass rod under fresh, cold non-polar solvent (e.g., pentane or ether) to induce solidification.
-
Solvent Adjustment: Increase the ratio of the polar solvent (Ethanol) slightly to keep the oil in solution longer as the temperature drops.
Q3: The product turned dark/black during heating. Is the furan ring intact?
Diagnosis: Likely acid-catalyzed polymerization or oxidative degradation .
-
Mechanism: The furan ring is electron-rich and susceptible to electrophilic attack. In the presence of excess HCl and heat, the ring can open to form diketones, which then polymerize into dark tars (See Diagram 1).
-
Prevention:
-
Never boil the solvent for extended periods.
-
Ensure the salt is not "wet" with excess free acid before recrystallization. Wash crude solid with dry ether first.
-
Use an inert atmosphere (Nitrogen/Argon) if possible.
-
Q4: Can I use Acetone or Ethyl Acetate?
-
Acetone: Avoid. While a common solvent, ketones can react with trace free amines (if the salt partially dissociates) to form imines (Schiff bases), introducing new impurities.
-
Ethyl Acetate: Poor Solubility. Most amine hydrochlorides are insoluble in ethyl acetate. It works best as an anti-solvent, not the primary solvent.
Part 2: Experimental Protocols
Protocol A: Isopropanol (IPA) Recrystallization (Preferred)
Best for: Routine purification of dry crude solid.
-
Preparation: Place 1.0 g of crude 3-(2-Furyl)propan-1-amine HCl in a 25 mL Erlenmeyer flask.
-
Dissolution: Add Isopropanol (approx. 3-5 mL) and heat to near boiling (80°C) on a water bath.
-
Note: If insoluble, add Methanol dropwise until clear.
-
-
Filtration: If solid impurities remain, filter hot through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (20 mins), then place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the white crystalline solid under vacuum. Wash with cold IPA/Ether (1:1).
-
Drying: Dry in a vacuum desiccator over
or KOH pellets. Do not oven dry above 60°C.
Protocol B: Ethanol/Ether Precipitation
Best for: Highly soluble samples or recovering product from mother liquors.
-
Dissolve the salt in the minimum amount of hot absolute Ethanol .
-
Remove from heat.
-
Add Diethyl Ether dropwise with swirling until a faint cloudiness persists.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Cover and let stand undisturbed. Crystallization should begin within 30 minutes.
Part 3: Data & Visualization
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Risk Factor |
| Water | High | High | Low | Hard to dry; Hydrolysis risk |
| Methanol | High | High | Low | Yield loss (too soluble) |
| Ethanol | High | Moderate | High | Good primary solvent |
| Isopropanol | High | Low | Excellent | Ideal solubility curve |
| Diethyl Ether | Nil | Nil | High | Excellent anti-solvent |
| Acetone | Low | Nil | Avoid | Chemical incompatibility (Imine formation) |
| Hexane | Nil | Nil | Moderate | Anti-solvent (causes oiling) |
Diagram 1: Furan Degradation Risk Pathway
This diagram illustrates why excess acid and heat must be avoided during the purification process.
Caption: Pathway showing the acid-catalyzed degradation of the furan ring versus the successful crystallization route.
Diagram 2: Recrystallization Workflow Decision Tree
Follow this logic to select the correct protocol based on your observation.
Caption: Decision tree for optimizing the recrystallization solvent system.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link] (General principles of solvent selection for polar compounds).
-
Organic Syntheses. (1927).[3] Furan. Org. Synth. 1927, 7,[3] 40. Retrieved from [Link] (Foundational data on furan stability and handling).
-
Lingham, A. R., et al. (2002).[4] Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.[4] Retrieved from [Link] (Synthesis and stability of 3-substituted furans).
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link] (Expert discussion on amine salt purification strategies).
Sources
Technical Support Center: Furan-Based Amine Synthesis
Topic: Minimizing Oxidation & Degradation of Furan Rings During Amine Synthesis Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Furan Paradox
Welcome to the technical support guide for furan functionalization. Furan rings are ubiquitous in medicinal chemistry (e.g., Ranitidine, Furosemide) but present a distinct "stability paradox": they are aromatic yet electron-rich, making them highly susceptible to acid-catalyzed ring opening and oxidative polymerization (tar formation).
This guide replaces generic protocols with chemically specific strategies to install amine functionalities while preserving the structural integrity of the furan core.
Module 1: Reductive Amination (The "Gold Standard")
Context: The most common method for synthesizing furan-containing amines. Risk: Standard conditions (NaCNBH₃/MeOH/AcOH) often drop the pH < 4, triggering hydrolytic ring opening.
The Protocol: Aprotic Reductive Amination (STAB Method)
Why this works: Sodium Triacetoxyborohydride (STAB) allows the reaction to proceed in aprotic solvents (DCE, THF) without significant acid addition, preventing the formation of the acyclic dicarbonyl species associated with furan decomposition.
Step-by-Step Workflow
-
Solvent Selection: Use 1,2-Dichloroethane (DCE) or THF .[1]
-
Critical: Avoid Methanol.[2] Methanol promotes solvolysis of the furan ring if any acid is present.
-
-
Stoichiometry:
-
Furan-Aldehyde/Ketone: 1.0 equiv
-
Amine: 1.1–1.2 equiv
-
STAB: 1.4–1.5 equiv
-
-
The "Zero-Acid" Check:
-
Mix the carbonyl and amine in DCE under Argon.
-
Stir for 30–60 mins to form the imine/hemiaminal equilibrium.
-
Do NOT add Acetic Acid unless the imine formation is sluggish (monitor by TLC/LCMS). If acid is required, use Ti(OiPr)₄ (Lewis Acid) instead of Brønsted acids.
-
-
Reduction:
-
Add STAB in one portion.
-
Stir at room temperature.
-
-
Quench (The "Tar-Stopper"):
-
Quench with saturated aqueous NaHCO₃ .
-
Why: Neutralizing immediately prevents acid-catalyzed polymerization during the exothermic quench.
-
Troubleshooting Table: Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns black/tarry | Acid-catalyzed polymerization or ring opening. | Switch from AcOH to Ti(OiPr)₄ (1.0 equiv). Ensure solvent is anhydrous. |
| Low Yield / Ring Saturation | Used H₂/Pd or wrong hydride source. | STOP. Do not use catalytic hydrogenation. Switch to STAB. |
| Furan Ring Opening (Diketone formation) | pH dropped below 4.0. | Maintain pH 5–6. Avoid protic solvents (MeOH/EtOH). |
Module 2: Catalytic Hydrogenation (The "Danger Zone")
Context: Reducing a nitro group or an alkene in the presence of a furan ring. Risk: Heterogeneous catalysts (Pd/C, PtO₂) readily saturate the furan ring to tetrahydrofuran (THF) or cleave the C-O bond.
Decision Matrix: Selecting the Right Reductant
Do not use standard Pd/C hydrogenation if you want to keep the furan ring aromatic.
Caption: Decision tree for reductant selection to prevent furan ring saturation.
Safe Protocol: Nitro-to-Amine Reduction (Iron-Mediated)
If you must reduce a nitro-furan to an amino-furan:
-
Reagents: Iron powder (5 equiv) + Ammonium Chloride (5 equiv).
-
Solvent: EtOH/Water (4:1).
-
Temperature: Reflux (80°C).
-
Mechanism: This proceeds via a single-electron transfer mechanism that is chemically orthogonal to the furan ring. It avoids the chemoselectivity issues of hydrogenation.
Module 3: Preventing Oxidative Degradation
Context: Furan amines are electron-rich and prone to auto-oxidation (darkening) upon air exposure.
Storage & Handling Best Practices
-
The "BHT" Trick:
-
Add 0.05% w/w Butylated Hydroxytoluene (BHT) to the ether/DCM used during extraction and column chromatography. This acts as a radical scavenger, preventing the oxidative chain reaction that leads to tar.
-
-
Degassing:
-
Sparge all solvents with Argon for 15 minutes before use. Dissolved oxygen is the primary initiator of furan decomposition.
-
-
Salt Formation:
-
Free-base furan amines are unstable. Immediately convert the product to a salt (e.g., Fumarate or Oxalate) for long-term storage.
-
Note: Avoid strong mineral acids (HCl) for salt formation if the compound is to be stored in solution, as excess acidity can slowly open the ring. Oxalic acid is often the preferred counter-ion for furan amines.
-
FAQ: Rapid Troubleshooting
Q: I used NaCNBH₃ in Methanol and my product yield is 20%. What happened? A: You likely opened the furan ring.[3] In Methanol, the required acidic pH for NaCNBH₃ activates the furan towards nucleophilic attack by the solvent (solvolysis). Switch to STAB in DCE (1,2-Dichloroethane).
Q: Can I use Boc-deprotection (TFA/DCM) on a furan-containing amine? A: High risk. TFA is strong enough to degrade electron-rich furans.
-
Fix: Use a scavenger cocktail (TFA:DCM:Triisopropylsilane 50:45:5). The silane captures the electrophilic species generated during deprotection, sparing the furan ring. Alternatively, use milder Lewis acid deprotection (ZnBr₂ in DCM).
Q: My reaction worked, but the oil turned black overnight. A: This is oxidative polymerization.
-
Fix: You left the amine as a free base. Dissolve in EtOAc, add 1.0 equiv of Oxalic acid in EtOAc, and filter the stable white solid salt.
Visualizing the Danger: The Acid Pathway
Caption: Mechanism of acid-catalyzed furan decomposition leading to tar formation.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
- Relevance: Establishes STAB as the superior reagent for acid-sensitive substr
-
Gong, W., et al. (2018). "Selective Hydrogenation of Furfural." ACS Sustainable Chemistry & Engineering.
- Relevance: Details the mechanism of ring saturation vs.
-
Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
- Relevance: Highlights the pH requirements of NaCNBH3 that are often incomp
-
Li, X., et al. (2016). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." ChemSusChem.
- Relevance: Provides the mechanistic basis for avoiding aqueous acids in furan synthesis.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Extraction Optimization for 3-(2-Furyl)propan-1-amine
Document ID: TSC-EXT-0452 Status: Active Applicable Molecule: 3-(2-Furyl)propan-1-amine (CAS: 98773-80-9 / 4428-38-0) Target Audience: Process Chemists, Medicinal Chemists, Purification Specialists
Module 1: The Theory & Critical Parameters
The pKa-pH Relationship (The "Why")
To optimize the extraction of 3-(2-Furyl)propan-1-amine , one must understand the relationship between the solution pH and the molecule's ionization state.[1]
-
The Molecule: This is a primary alkyl amine attached to a furan ring via a propyl linker.
-
Estimated pKa: While the pKa of simple propylamine is ~10.7, the electron-withdrawing furan ring (3 carbons away) slightly lowers the basicity. The estimated pKa of the conjugate acid (ammonium salt) is ~10.0 – 10.2 .
-
The Rule of Thumb: To extract the free base into an organic solvent, the aqueous pH must be significantly higher than the pKa.
-
pH = pKa: 50% ionized (salt), 50% unionized (free base). Poor extraction.
-
pH = pKa + 1: ~90% free base. Mediocre extraction.
-
pH = pKa + 2: ~99% free base. Optimal extraction.
-
Target pH: For this specific molecule, an aqueous pH of 12.5 – 13.0 is required to ensure >99% recovery in the organic phase.
Furan Ring Sensitivity (The "Risk")
The furan moiety presents a specific stability challenge that dictates the extraction workflow:
-
Acid Sensitivity: Furans are highly susceptible to ring-opening and polymerization in strong acidic conditions (especially with heat), often forming diketones or polymers (humin-like solids).
-
Base Stability: Furans are generally stable in basic aqueous solutions (NaOH/KOH) at moderate temperatures.
-
Oxidation: The electron-rich furan ring can be sensitive to atmospheric oxidation over time.
Operational Constraint: Avoid prolonged exposure to acidic aqueous layers. If the amine is synthesized as a salt (e.g., HCl salt), basify immediately upon dissolution. Perform the extraction quickly and dry the organic phase thoroughly.
Module 2: Optimized Extraction Protocol
Reagents & Materials
| Reagent | Role | Specification |
| Aqueous Base | pH Adjustment | 2M or 5M NaOH (preferred over Carbonates to reach pH >12) |
| Organic Solvent | Extraction Phase | Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) |
| Brine | Phase Separation | Saturated NaCl solution |
| Drying Agent | Water Removal | Anhydrous Sodium Sulfate ( |
Step-by-Step Workflow
This protocol assumes you are starting with 1.0 g of the amine salt or a crude reaction mixture in acid.
-
Dissolution/Preparation:
-
Dissolve the crude amine salt in minimal distilled water (approx. 10-15 mL per gram).
-
Note: If the solution is dark/tarry, filter through Celite first to remove polymerized furan byproducts.
-
-
Basification (The Critical Step):
-
Place the vessel in an ice bath (0–5 °C). Exotherms can degrade the furan ring.
-
Slowly add 5M NaOH dropwise with vigorous stirring.
-
Checkpoint: Measure pH using a calibrated probe or high-range pH paper.
-
Target: Stop when pH reaches 12.5 – 13.0 .
-
-
Liquid-Liquid Extraction:
-
Add organic solvent (DCM or MTBE) equal to the aqueous volume.
-
Shake vigorously for 2 minutes. Vent frequently.
-
Allow layers to separate.
-
Repeat: Collect the organic layer. Repeat extraction of the aqueous layer 2 more times (Total 3x).
-
-
Workup:
-
Combine organic extracts.
-
Wash with Brine (Sat. NaCl) once to remove trapped water/base.
-
Dry over anhydrous
for 15 minutes. -
Filter and concentrate in vacuo (keep water bath < 40 °C to prevent thermal degradation).
-
Visualization: Extraction Logic Flow
Caption: Logical workflow for the pH-controlled extraction of furan-based amines.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: Low Recovery Yield
User Question: "I adjusted the pH to 10, but my recovery is only 60%. Where is my product?"
Technical Diagnosis: At pH 10, you are near the
-
Re-adjust pH: Take the aqueous layer you saved (never throw it away until mass balance is confirmed!).
-
Add NaOH until pH is >12.5 .
-
Re-extract with fresh solvent.
-
Self-Validation: Spot the aqueous layer on a TLC plate. If it stains positive for amine (Ninhydrin), you haven't extracted it all.
Issue 2: Emulsion Formation
User Question: "After adding DCM, I have a third 'rag' layer that won't separate." Technical Diagnosis: Amines often act as surfactants. High pH combined with fine particulates can stabilize emulsions. The Fix:
-
Salting Out: Add solid NaCl to the mixture to increase the density difference and ionic strength.
-
Filtration: If the crude contained dark solids (furan decomposition), filter the entire emulsion through a pad of Celite. The emulsion often breaks immediately after filtration.
-
Time: Allow to stand for 20 minutes.
Issue 3: Product Decomposition (Darkening)
User Question: "My free base turned black/brown after rotary evaporation." Technical Diagnosis: Furan rings are sensitive to oxidation and polymerization, especially when concentrated and warm. The Fix:
-
Lower Heat: Keep the rotavap bath < 40 °C.
-
Inert Atmosphere: Flush the receiving flask with Nitrogen/Argon immediately after evaporation.
-
Storage: Store the free base in the freezer (-20 °C) under inert gas. If long-term storage is needed, convert it back to the HCl or Oxalate salt, which are much more stable.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Sodium Bicarbonate (
Q: Which solvent is better: DCM or Ethyl Acetate? A: DCM (Dichloromethane) is generally preferred for amine extraction because amines have very high solubility in it, and it does not extract water as much as Ethyl Acetate. However, if you are avoiding halogenated solvents, MTBE is a superior alternative to Ethyl Acetate or Diethyl Ether (less peroxide risk, better phase separation).
Q: How do I check if the furan ring remained intact? A: 1H NMR is the gold standard. Look for the characteristic furan signals:
-
~7.3 ppm (dd, 1H, H-5)
-
~6.3 ppm (dd, 1H, H-4)
-
~6.0 ppm (d, 1H, H-3) If these signals are broadened or missing, or if new signals appear in the 5.0–6.0 ppm region, ring opening may have occurred.
Module 5: Species Distribution Visualization
Understanding the theoretical distribution of the amine species helps visualize why pH 12 is necessary.
Caption: Theoretical species distribution of 3-(2-Furyl)propan-1-amine at varying pH levels.
References
-
PubChem. 3-(Furan-2-yl)propan-1-amine (Compound Summary). National Library of Medicine. [Link]
-
Williams, R. pKa Data Compiled. Organic Chemistry Data. (Reference for general alkyl amine pKa ~10.5-10.7). [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Reference for Furan electron-withdrawing effects). [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
Validation & Comparative
FTIR characteristic peaks of 3-(furan-2-yl)propan-1-amine HCl
An In-Depth Technical Guide to the FTIR Characteristic Peaks of 3-(Furan-2-yl)propan-1-amine HCl
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemical research, providing a molecular "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structures. This guide offers a detailed analysis of the FTIR spectrum of 3-(furan-2-yl)propan-1-amine hydrochloride (HCl). As a molecule incorporating a furan ring, an alkyl chain, and a primary amine salt, its spectrum is a composite of the vibrational modes of these distinct structural components.
This document, prepared for researchers and drug development professionals, provides a comparative analysis of the compound's characteristic absorption peaks, supported by established spectroscopic data. We will deconstruct the spectrum to understand the contribution of each functional group, compare it with simpler analogous structures, and provide a robust experimental protocol for data acquisition.
Core Principles of FTIR Spectroscopy: A Refresher
Covalent bonds within a molecule are not static; they vibrate by stretching and bending at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, causing a transition to a higher vibrational state. An FTIR spectrometer measures this absorption, plotting it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
The specific frequency of a vibration is determined by the masses of the bonded atoms and the strength of the bond between them.[2] For instance, stretching vibrations require more energy than bending vibrations and thus appear at higher wavenumbers.[2] This fundamental principle allows us to associate specific peaks in the spectrum with particular functional groups, such as the N-H of an amine, the C-H of an alkyl chain, or the C=C of an aromatic-like ring.
FTIR Spectral Analysis of 3-(Furan-2-yl)propan-1-amine HCl
The structure of 3-(furan-2-yl)propan-1-amine HCl presents three key regions for vibrational analysis: the furan ring, the propyl chain, and the primary amine hydrochloride group.
The Furan Moiety Signature
The furan ring, a five-membered aromatic heterocycle, exhibits several characteristic vibrational modes.[3]
-
=C-H Stretching: The stretching of the C-H bonds on the furan ring typically occurs at wavenumbers higher than 3000 cm⁻¹. Expect to see one or more sharp, medium-intensity peaks in the range of 3100-3150 cm⁻¹ .[4]
-
C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring give rise to characteristic absorptions. These are typically found in the region of 1500-1600 cm⁻¹ and around 1414-1033 cm⁻¹ .[5]
-
C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage within the furan ring is a key identifier. These strong absorptions are typically observed between 1025 cm⁻¹ and 1220 cm⁻¹ .[6]
-
C-H Out-of-Plane Bending: The out-of-plane bending ("oop") of the ring C-H bonds produces strong absorptions in the fingerprint region, typically between 750-800 cm⁻¹ .[6]
The Propyl (Alkyl) Chain Vibrations
The three-carbon propyl chain provides the classic signature of saturated hydrocarbons.
-
C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups in the propyl chain will produce strong, sharp peaks in the 2850-3000 cm⁻¹ region.[7][8] These peaks are a definitive indicator of sp³-hybridized carbon-hydrogen bonds.
-
-CH₂- Bending (Scissoring): The scissoring deformation of the CH₂ groups typically appears as a medium-intensity peak around 1450-1470 cm⁻¹ .[9]
-
-CH₂- Rocking: In longer alkyl chains, a characteristic rocking vibration can be observed around 720-725 cm⁻¹. While potentially present, it may be less distinct for a shorter propyl chain.[7]
The Primary Amine Hydrochloride Group (-NH₃⁺)
The protonation of the primary amine group to form an ammonium salt (-NH₃⁺) profoundly alters its characteristic FTIR peaks compared to a free amine (-NH₂).[10]
-
N-H Stretching: This is the most prominent feature of the amine salt. Instead of the two sharp peaks seen for a primary amine around 3300-3400 cm⁻¹, the -NH₃⁺ group exhibits a very broad and strong absorption envelope, often spanning from 2800 cm⁻¹ down to 2500 cm⁻¹ or even lower.[10][11] This extensive broadening is due to strong hydrogen bonding between the ammonium cation and the chloride anion, as well as overtone and combination bands.[10] The aliphatic C-H stretching peaks are often seen superimposed on this broad envelope.[10]
-
N-H Bending (Asymmetric and Symmetric): The deformation or bending vibrations of the -NH₃⁺ group give rise to two key absorptions. The asymmetric bending typically occurs in the 1560-1620 cm⁻¹ range, while the symmetric bending ("umbrella mode") is found around 1500-1550 cm⁻¹ .[10][12] These bands can sometimes overlap with the furan C=C stretching peaks.
-
C-N Stretching: The stretching of the C-N bond in aliphatic amines is found in the 1000 to 1250 cm⁻¹ range.[2][13] This peak may be difficult to distinguish definitively as it falls within the same region as the strong C-O-C stretches of the furan ring.
Comparative Analysis: Isolating the Key Features
To fully appreciate the spectrum of 3-(furan-2-yl)propan-1-amine HCl, it is instructive to compare its expected peaks with those of its constituent parts.
| Vibrational Mode | 3-(furan-2-yl)propan-1-amine HCl (Expected) | Furan (Reference) | Propylamine HCl (Reference) | Causality of Difference |
| =C-H Stretch (Aromatic) | ~3100-3150 cm⁻¹ | ~3130 cm⁻¹ | N/A | Presence of the furan ring. |
| C-H Stretch (Alkyl) | ~2850-3000 cm⁻¹ | N/A | ~2850-3000 cm⁻¹ | Presence of the propyl chain. |
| N-H Stretch (Amine Salt) | 2500-2800 cm⁻¹ (very broad) | N/A | 2500-2800 cm⁻¹ (very broad) | Hallmark of the -NH₃⁺ group due to H-bonding.[10][14] |
| C=C Ring Stretch | ~1500-1600 cm⁻¹ | ~1580, 1485 cm⁻¹ | N/A | Contribution from the furan ring. |
| N-H Asymmetric Bend | ~1560-1620 cm⁻¹ | N/A | ~1560-1620 cm⁻¹ | Characteristic of the -NH₃⁺ group. |
| N-H Symmetric Bend | ~1500-1550 cm⁻¹ | N/A | ~1500-1550 cm⁻¹ | Characteristic of the -NH₃⁺ group. |
| -CH₂- Scissoring Bend | ~1450-1470 cm⁻¹ | N/A | ~1450-1470 cm⁻¹ | Contribution from the propyl chain. |
| C-O-C Ring Stretch | ~1025-1220 cm⁻¹ | ~1175, 1065 cm⁻¹ | N/A | Key identifier for the furan ether linkage. |
| C-N Stretch | ~1000-1250 cm⁻¹ | N/A | ~1000-1250 cm⁻¹ | May be obscured by strong furan C-O-C peaks. |
| C-H Ring "oop" Bend | ~750-800 cm⁻¹ | ~745 cm⁻¹ | N/A | Fingerprint region peak for the furan ring. |
Visualizing the Vibrational Landscape
The following diagram illustrates the relationship between the functional groups in 3-(furan-2-yl)propan-1-amine HCl and their corresponding FTIR absorption regions.
Caption: Functional groups of the molecule and their IR regions.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Objective: To obtain a high-quality FTIR spectrum of solid 3-(furan-2-yl)propan-1-amine HCl using the Potassium Bromide (KBr) pellet method.
Rationale: The KBr pellet method is a standard technique for analyzing solid samples. KBr is transparent to infrared radiation over a wide range (4000-400 cm⁻¹) and acts as a matrix to hold the sample. The high pressure used to form the pellet creates a thin, transparent disc suitable for analysis.
Materials:
-
3-(furan-2-yl)propan-1-amine HCl (sample)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared spectrometer
Procedure:
-
Sample Preparation (Crucial Step):
-
Gently grind ~100-200 mg of FTIR-grade KBr in an agate mortar to create a fine, uniform powder.
-
Causality: Grinding ensures a homogenous mixture and minimizes light scattering, which can cause sloping baselines and poor peak definition.
-
Add 1-2 mg of the 3-(furan-2-yl)propan-1-amine HCl sample to the KBr. The optimal sample-to-KBr ratio is approximately 1:100.
-
Causality: Too much sample will result in total absorption (flat-topped peaks), while too little will yield a weak signal with a poor signal-to-noise ratio.
-
Thoroughly mix and grind the sample and KBr together for 2-3 minutes until the mixture is a fine, homogenous powder.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the pellet die.
-
Distribute the powder evenly across the die surface to ensure a uniform pellet thickness.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2-3 minutes.
-
Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that encases the sample particles.
-
Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A good pellet should be clear or translucent and free of cracks.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Causality: The background scan measures the signals from atmospheric water and CO₂ and the instrument itself. This background is then subtracted from the sample spectrum to yield only the absorption data from the sample.
-
Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the resulting spectrum (e.g., baseline correction, if necessary) and label the significant peaks.
-
Caption: Workflow for KBr Pellet FTIR Analysis.
Conclusion
The FTIR spectrum of 3-(furan-2-yl)propan-1-amine HCl is a rich tapestry of vibrational information. The key identifying features are the extremely broad N-H stretching envelope of the primary amine salt centered around 2500-2800 cm⁻¹, the sharp aliphatic C-H stretches just below 3000 cm⁻¹, and the distinct peaks corresponding to the furan ring, including the =C-H stretch above 3000 cm⁻¹, C=C stretching near 1500-1600 cm⁻¹, and strong C-O-C and C-H bending vibrations in the fingerprint region. By understanding these characteristic peaks in comparison to simpler molecules, researchers can confidently identify and characterize this compound, ensuring its purity and structural integrity in research and development applications.
References
- ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters.
- eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.
- ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives.
- Stretching vibration: Significance and symbolism. (2026, January 19).
- McGuire Research Group. (2022, July 28).
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- ORBi. (n.d.).
- ResearchGate. (n.d.). Computational IR spectrum of Furan.
- PMC. (n.d.).
- ACS Publications. (2023, February 16). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan.
- ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching....
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- SPIE Digital Library. (2002, December 11). Influence of alkyl chain length on the FTIR spectra of alkyl-cyanobiphenyls compounds.
- Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II.
- ResearchGate. (n.d.). FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1 – 20 o.
- ACS Publications. (n.d.). Fourier transform infrared spectrometric determination of alkyl chain conformation on chemically bonded reversed-phase liquid chromatography packings.
- Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.
- Indian Academy of Sciences. (n.d.). Influence of the hydrogen bond on the N-H stretching frequencies in amino-acids.
- ResearchGate. (n.d.). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases.
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- PubChem. (n.d.). 3-(Furan-2-yl)propan-1-amine.
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- ChemScene. (n.d.). 3-(Furan-2-yl)propan-1-amine.
- MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. mcguirelab.mit.edu [mcguirelab.mit.edu]
- 4. researchgate.net [researchgate.net]
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Introduction: Unraveling the Molecular Blueprint of 3-(2-Furyl)propan-1-amine
An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 3-(2-Furyl)propan-1-amine for Researchers, Scientists, and Drug Development Professionals
3-(2-Furyl)propan-1-amine is a primary amine containing a furan moiety, a heterocyclic aromatic ring. This unique combination of functional groups makes its characterization by liquid chromatography-mass spectrometry (LC-MS) a critical task in various research and development sectors, including pharmaceuticals and materials science. Understanding its fragmentation pattern is paramount for unambiguous identification and quantification in complex matrices. This guide provides a comprehensive analysis of the expected electrospray ionization (ESI) LC-MS/MS fragmentation of this compound, supported by established principles of mass spectrometry and a detailed experimental protocol for its verification.
Experimental Design: A Validated Approach to Fragmentation Analysis
The following protocol outlines a robust methodology for the characterization of 3-(2-Furyl)propan-1-amine using a standard triple quadrupole or high-resolution mass spectrometer. The choices within this protocol are grounded in achieving optimal ionization, chromatographic separation, and fragmentation for this class of compounds.
Experimental Workflow
Caption: A schematic of the LC-MS/MS workflow for the analysis of 3-(2-Furyl)propan-1-amine.
Detailed Step-by-Step Methodology
1. Standard Preparation:
-
Rationale: A high-purity standard is essential for accurate mass measurement and confirmation of fragmentation pathways. Methanol is a suitable solvent for this compound.
-
Procedure:
-
Accurately weigh approximately 1 mg of 3-(2-Furyl)propan-1-amine standard.
-
Dissolve in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
-
From the stock solution, prepare a 1 µg/mL working solution by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
2. Liquid Chromatography (LC) Parameters:
-
Rationale: Reversed-phase chromatography using a C18 column is a standard and effective method for retaining and separating moderately polar compounds like 3-(2-Furyl)propan-1-amine. The acidic mobile phase additive (formic acid) is crucial for promoting protonation and achieving good peak shape for amines.[1]
-
Parameters:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry (MS) Parameters:
-
Rationale: Positive electrospray ionization (ESI+) is the preferred ionization mode for amines as the basic nitrogen atom is readily protonated.[1][2] A full scan (MS1) is performed to identify the protonated molecular ion, followed by a product ion scan (MS2) to generate the fragmentation pattern.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MS1 Scan Range: m/z 50-200
-
MS2 Parameters:
-
Precursor Ion: [M+H]+ of 3-(2-Furyl)propan-1-amine (m/z 126.09)
-
Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions.
-
Collision Gas: Argon
-
-
Predicted Fragmentation Pattern of 3-(2-Furyl)propan-1-amine
The fragmentation of 3-(2-Furyl)propan-1-amine is expected to be dictated by the presence of the primary amine and the furan ring. The molecular weight of 3-(2-Furyl)propan-1-amine is 125.17 g/mol .[3][4] In positive ion mode ESI, the molecule will be protonated, primarily at the basic nitrogen atom, to form the precursor ion [M+H]+ at m/z 126.09.
Major Fragmentation Pathways
-
Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation for aliphatic amines.[5][6][7][8] It involves the cleavage of the C-C bond adjacent to the nitrogen atom. This is often the most favorable fragmentation pathway, leading to the formation of a stable, resonance-stabilized iminium ion.
-
Loss of Ammonia: Neutral loss of ammonia (NH₃) from the protonated molecular ion is another common fragmentation pathway for primary amines.[9]
-
[M+H]+ → [C₇H₈O]⁺• + NH₃
-
This results in a product ion at m/z 109.06 .
-
-
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, although this may require higher collision energies. Furan and its derivatives are known to undergo ring-opening and subsequent loss of neutral molecules like carbon monoxide (CO).[10][11]
-
Fragmentation of the furan ring could lead to a variety of smaller product ions, but these are generally less specific and may be less abundant than the fragments from the amine group.
-
Visualizing the Fragmentation
Caption: Predicted major fragmentation pathways for protonated 3-(2-Furyl)propan-1-amine.
Summary of Expected Ions
| Ion Description | Proposed Structure/Formula | m/z (monoisotopic) |
| Protonated Molecule | [C₇H₁₁NO + H]⁺ | 126.09 |
| α-Cleavage Product | [CH₂NH₂]⁺ | 30.03 |
| Ammonia Loss Product | [C₇H₈O]⁺• | 109.06 |
Comparative Analysis with Structurally Similar Compounds
To further solidify the predicted fragmentation, a comparison with related structures is insightful:
-
Simple Primary Amines (e.g., n-butylamine): These compounds predominantly exhibit the characteristic α-cleavage, yielding the m/z 30 fragment, which strongly supports this as a major pathway for 3-(2-Furyl)propan-1-amine.[8]
-
Furan Derivatives without an Amine Group: Studies on furan and its alkylated derivatives show fragmentation patterns dominated by ring cleavage and loss of CO.[10][11][12] The presence of the highly basic amine in 3-(2-Furyl)propan-1-amine, however, is expected to direct the initial and most prominent fragmentation away from the furan ring at lower collision energies.
-
Aromatic Amines (e.g., Aniline): While also amines, the fragmentation of aromatic amines is dominated by the stability of the aromatic ring, often leading to the loss of HCN.[7] 3-(2-Furyl)propan-1-amine has an aliphatic linker between the furan ring and the amine, making direct α-cleavage more favorable than fragmentation pathways involving the furan ring.
The fragmentation of 3-(2-Furyl)propan-1-amine is therefore a hybrid of these behaviors, with the primary amine functionality expected to dominate the fragmentation cascade, particularly at lower collision energies.
Conclusion and Future Directions
This guide provides a comprehensive, technically grounded framework for understanding and experimentally determining the LC-MS fragmentation pattern of 3-(2-Furyl)propan-1-amine. The predicted dominance of α-cleavage to produce a fragment at m/z 30.03, along with the neutral loss of ammonia to yield a fragment at m/z 109.06, offers a robust basis for the development of selective and sensitive LC-MS/MS methods for its detection and quantification. Researchers are encouraged to use the provided experimental protocol as a starting point and to optimize parameters for their specific instrumentation and analytical needs. Further investigation using high-resolution mass spectrometry would enable the confirmation of the elemental composition of the observed fragment ions, providing an even higher degree of confidence in the elucidated fragmentation pathways.
References
-
PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]
-
National Institutes of Health. (2025, June 12). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Retrieved from [Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Atmospheric Measurement Techniques. (2025, November 18). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Retrieved from [Link]
-
PubMed. (2025, June 12). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Retrieved from [Link]
-
Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]
-
National Institutes of Health. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
OpenOChem Learn. MS Fragmentation. Retrieved from [Link]
-
SCIEX. Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]
-
Canadian Science Publishing. Mass spectrometry of some furanocoumarins. Retrieved from [Link]
-
BAuA. (2024, March 28). Determination of furan in exhaled air by GC-MS/MS. Retrieved from [Link]
-
TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
-
PubMed. (2009, February 15). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Retrieved from [Link]
-
MOST Wiedzy. Probing Luminescence in the Collisions of Furan Molecules with Dihydrogen Cations Using Collision-Induced Emission Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Ionization and fragmentation of furan molecules by electron collisions. Retrieved from [Link]
-
ResearchGate. MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom).... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]
-
Waters. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Retrieved from [Link]
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University of Huddersfield Repository. Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of 3-(2-Furyl)propan-1-amine and 3-(2-Thienyl)propan-1-amine
For researchers and professionals in the field of drug development and organic synthesis, the selection of building blocks is a critical decision that profoundly influences the outcome of a synthetic route and the properties of the final molecule. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct primary amines: 3-(2-Furyl)propan-1-amine and 3-(2-Thienyl)propan-1-amine. By examining the fundamental electronic properties of the furan and thiophene rings, we can deduce their influence on the nucleophilicity of the appended primary amine, offering a predictive framework for their application in synthesis.
Unveiling the Electronic Influence of the Heterocyclic Core
The reactivity of the primary amine in both 3-(2-Furyl)propan-1-amine and 3-(2-Thienyl)propan-1-amine is intrinsically linked to the electronic nature of the furan and thiophene rings, respectively. These five-membered aromatic heterocycles differ in the heteroatom: oxygen in furan and sulfur in thiophene. This seemingly subtle difference has significant consequences for the aromaticity and electron-donating or -withdrawing character of the ring, which in turn modulates the basicity and nucleophilicity of the distal amine group.
The order of aromaticity for these heterocycles is generally accepted as: Benzene > Thiophene > Pyrrole > Furan.[1] This trend is inversely related to the electronegativity of the heteroatom. Oxygen, being more electronegative than sulfur, holds its lone pair of electrons more tightly, leading to less efficient delocalization into the π-system of the furan ring.[1][2] Conversely, the less electronegative sulfur in thiophene allows for more effective delocalization of its lone pair, resulting in a higher degree of aromaticity.
This difference in aromaticity and electronegativity has a direct impact on the electron density of the ring and its ability to influence the side chain. The furan ring, with its more electronegative oxygen, is expected to exert a stronger electron-withdrawing inductive effect (-I) compared to the thiophene ring. This effect, transmitted through the propyl chain, would decrease the electron density on the nitrogen atom of the amine in 3-(2-Furyl)propan-1-amine, thereby reducing its basicity and nucleophilicity.
Caption: Electronic influence of furan and thiophene on the amine group.
Comparative Reactivity in Acylation Reactions: A Predictive Analysis
A common and fundamental reaction of primary amines is N-acylation to form amides.[4] The rate of this reaction is directly proportional to the nucleophilicity of the amine. Based on our theoretical framework, we can predict that 3-(2-Thienyl)propan-1-amine will exhibit greater reactivity in acylation reactions compared to 3-(2-Furyl)propan-1-amine.
| Compound | Heterocyclic Ring | Predicted Basicity/Nucleophilicity | Predicted Reactivity in Acylation |
| 3-(2-Furyl)propan-1-amine | Furan | Lower | Lower |
| 3-(2-Thienyl)propan-1-amine | Thiophene | Higher | Higher |
While direct comparative kinetic studies are not available, the synthesis of duloxetine, a pharmaceutical that contains the 3-(methylamino)-1-(2-thienyl)propane backbone, involves reactions of the amine group, indicating its sufficient nucleophilicity for synthetic transformations.[5]
Experimental Protocol: General Procedure for N-Acylation
The following protocol provides a general method for the N-acylation of a primary amine with an acid chloride, a reaction applicable to both 3-(2-Furyl)propan-1-amine and 3-(2-Thienyl)propan-1-amine. This procedure is based on the well-established Schotten-Baumann reaction conditions.[4]
Materials:
-
3-(2-Furyl)propan-1-amine or 3-(2-Thienyl)propan-1-amine
-
Acid chloride (e.g., benzoyl chloride)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirring solution. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for N-acylation of primary amines.
Conclusion
References
-
Brainly. (2023, August 16). Compare the order of basic strength of furan, pyrrole, thiophene, and pyridine.[Link]
-
Quora. (2016, November 8). What is basicity order of thiophene pyrrole and furan?[Link]
-
YouTube. (2021, December 30). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - I.[Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene.[Link]
-
MDPI. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.[Link]
-
IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.[Link]
-
Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.[Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides.[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(2-Furyl)propan-1-amine Hydrochloride
[1][2]
Executive Safety Assessment
Compound Class: Heterocyclic Alkylamine Salt CAS (Free Base): 98773-80-9 / 4428-38-0 (Note: Specific CAS for the HCl salt is often vendor-specific; safety protocols must derive from the functional moieties).[1][2]
As a Senior Application Scientist, I advise treating this compound not merely as a generic amine salt, but as a dual-hazard entity . You are managing the immediate corrosivity of a primary amine hydrochloride alongside the systemic toxicity potential of the furan ring.
The "Why" Behind the Protocol:
-
The Furan Ring: Furan derivatives are structurally alert for metabolic activation (often via cytochrome P450), leading to reactive intermediates that can be hepatotoxic or carcinogenic. While the salt form reduces volatility, accidental inhalation of dust introduces this moiety directly to the bloodstream.
-
The Amine Hydrochloride: This moiety renders the compound hygroscopic and acidic upon contact with moisture (mucous membranes), causing immediate irritation or chemical burns.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." This compound requires a barrier strategy that accounts for both solid particulates and potential solubility in skin oils.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (0.11 mm min) | Primary Defense: Nitrile provides excellent resistance to amine salts.[1][2] Causality: Double-gloving prevents micro-pinhole exposure during static-induced dust adhesion.[1][2] |
| Eye Protection | Chemical Goggles (Indirect Vent) | Critical: Safety glasses are insufficient.[2] Amine HCl dust is corrosive; indirect venting prevents airborne particulates from bypassing the lens. |
| Respiratory | N95/P100 or Fume Hood | Mandatory: All weighing must occur in a certified chemical fume hood.[2] If open-bench handling is unavoidable (strongly discouraged), a fit-tested N95 is the minimum requirement.[1][2] |
| Body Defense | Lab Coat (Buttoned, Tyvek optional) | Standard cotton is acceptable for small scale (<1g).[2] For scale-up (>10g), use Tyvek arm sleeves to prevent dust accumulation on fabric cuffs.[1][2] |
Operational Protocol: From Storage to Synthesis[2]
Phase A: Reception & Storage[2][3]
-
Environment: Store at 2–8°C (Refrigerator). The HCl salt is hygroscopic; moisture absorption will degrade the stoichiometry and potentially hydrolyze the furan ring over time.
-
Atmosphere: Store under Argon or Nitrogen if the seal is broken.[2]
-
Visual Check: The compound should be an off-white to beige solid.[1][2] Darkening indicates oxidation or polymerization of the furan ring.
Phase B: Weighing & Handling (The Critical Step)[2]
-
Static Control: Furan-alkylamine salts are often fluffy, electrostatic solids.[1][2] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying" particles.
-
The "Captive Balance" Rule: Never remove the open container from the fume hood. Bring the balance to the hood, or weigh into a tared vial inside the hood, cap it, and then move to the balance.
Phase C: Reaction Monitoring
-
Solvent Choice: When dissolving, avoid strong oxidizers (e.g., peroxides, permanganates).[4] The furan ring is electron-rich and susceptible to oxidative cleavage, which can generate exothermic runaway reactions or toxic byproducts.[2]
Waste Disposal & Deactivation[5][6][7]
Strict Prohibition: Never dispose of amine salts down the drain. The acidity can mobilize other heavy metals in plumbing, and the furan moiety is an environmental aquatic toxin.
Disposal Workflow:
-
Segregation: Classify as "Solid Hazardous Waste - Toxic/Corrosive." [2]
-
Labeling: Explicitly write "Contains Furan Moiety" on the tag. This alerts waste contractors to avoid commingling with strong oxidizers.
-
Container: High-density polyethylene (HDPE) jars are compatible.[2]
-
Cleaning Glassware: Rinse glassware with a dilute acidic solution (e.g., 5% acetic acid) first to solubilize the salt, then rinse with water. Collect all first-rinse volumes as hazardous liquid waste.[1][2]
Emergency Response Logic
-
Inhalation: Move to fresh air immediately. The HCl component will cause immediate coughing/burning. Seek medical evaluation for potential delayed pulmonary edema if dust exposure was significant.
-
Skin Contact: Brush off dry powder before wetting.[2] Wetting the powder on skin creates a concentrated acidic solution. Once brushed, flush with water for 15 minutes.[3][5][6]
-
Spill Cleanup:
-
Don full PPE (Goggles + Double Gloves).
-
Cover spill with a dry absorbent pad or vermiculite.
-
Do not sweep vigorously (creates dust).
-
Wipe with a damp paper towel to collect residue; dispose of everything as hazardous waste.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this compound, ensuring a self-validating safety loop.
Figure 1: Operational safety logic flow ensuring containment of both corrosive and toxic hazards.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
